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Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 4-fluoro-2,3-dimethoxybenzoate for the Research Scientist

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,3-dimethoxybenzoate, a substituted aromatic ester of interest to researchers and professionals in drug discovery and organic synthesis. Due to i...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Methyl 4-fluoro-2,3-dimethoxybenzoate, a substituted aromatic ester of interest to researchers and professionals in drug discovery and organic synthesis. Due to its specific substitution pattern, this compound presents unique electronic and steric properties that can be leveraged in the design of novel molecules. This document consolidates available data on its chemical identity, proposes a likely synthetic pathway based on established organic chemistry principles, and provides a detailed safety and handling profile derived from the analysis of structurally analogous compounds.

Chemical Identity and Physicochemical Properties

Methyl 4-fluoro-2,3-dimethoxybenzoate is a polysubstituted benzene derivative. The presence of a fluorine atom and two methoxy groups on the aromatic ring, in addition to the methyl ester functionality, makes it a versatile building block in medicinal chemistry and material science.

CAS Registry Number: 1803873-65-5[1][2]

While detailed experimental data for this specific compound is not widely published, its physicochemical properties can be predicted based on its structure and comparison with related molecules.

PropertyPredicted Value / Information
Molecular Formula C₁₀H₁₁FO₄
Molecular Weight 214.19 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. Poorly soluble in water.
Purity Commercially available with purities typically ≥98%[2]

Proposed Synthesis Pathway

A plausible synthetic route to Methyl 4-fluoro-2,3-dimethoxybenzoate can be conceptualized starting from commercially available precursors. A common strategy would involve the esterification of the corresponding carboxylic acid, 4-fluoro-2,3-dimethoxybenzoic acid. The synthesis of this acid can be approached through a multi-step sequence, for which a representative workflow is outlined below. The causality behind these steps lies in the directing effects of the substituents on the aromatic ring and the well-established transformations of these functional groups.

G cluster_0 Synthesis of 4-fluoro-2,3-dimethoxybenzoic acid cluster_1 Esterification Start 1-Fluoro-2,3-dimethoxybenzene Step1 Friedel-Crafts Acylation (e.g., with acetyl chloride, AlCl₃) Start->Step1 Intermediate1 4-Acetyl-1-fluoro-2,3-dimethoxybenzene Step1->Intermediate1 Step2 Haloform Reaction (e.g., NaOH, Br₂) Intermediate1->Step2 Intermediate2 Sodium 4-fluoro-2,3-dimethoxybenzoate Step2->Intermediate2 Step3 Acidification (e.g., HCl) Intermediate2->Step3 Product_Acid 4-Fluoro-2,3-dimethoxybenzoic acid Step3->Product_Acid Product_Acid_ref 4-Fluoro-2,3-dimethoxybenzoic acid Step4 Fischer Esterification (Methanol, cat. H₂SO₄) Product_Acid_ref->Step4 Final_Product Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) Step4->Final_Product

Caption: Proposed synthetic pathway for Methyl 4-fluoro-2,3-dimethoxybenzoate.

This proposed synthesis leverages classic organic reactions. The Friedel-Crafts acylation introduces a carbonyl group, which is then oxidized to a carboxylic acid via the haloform reaction. The final step is a standard Fischer esterification to yield the desired methyl ester. Each step would require careful optimization of reaction conditions to ensure high yield and purity.

Material Safety and Handling: An Analog-Based Assessment

Hazard Identification

Based on the safety data for related compounds such as Methyl 4-fluoro-3-hydroxybenzoate and 4-fluoro-2-methoxybenzoic acid methyl ester, the following hazards are anticipated[3][4][5]:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.

  • Eye Irritation (Category 2A): May cause serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

The GHS pictograms likely to be associated with this compound are:

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Safe Handling

The following protocols are designed as a self-validating system to ensure the safe handling of Methyl 4-fluoro-2,3-dimethoxybenzoate in a laboratory setting.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: In case of inadequate ventilation or when handling the powder, a NIOSH-approved respirator should be used.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible.

Handling and Storage:

  • Avoid creating dust when handling the solid material.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.

  • In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention.

Potential Applications in Research and Development

While specific applications for Methyl 4-fluoro-2,3-dimethoxybenzoate are not extensively documented, its structural motifs suggest its utility as an intermediate in several areas of chemical research:

  • Pharmaceutical Synthesis: Substituted benzoates are common precursors in the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can influence solubility and electronic properties. This compound could be a valuable building block for novel therapeutics.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this molecule could be used in the development of new herbicides and fungicides[6].

  • Material Science: The aromatic core and functional groups could be incorporated into polymers or other advanced materials to impart specific thermal or mechanical properties.

The true potential of Methyl 4-fluoro-2,3-dimethoxybenzoate will be realized as more researchers utilize it in their synthetic endeavors. This guide serves as a foundational resource to enable its safe and effective use in the laboratory.

References

  • Appchem. (n.d.). Methyl 2,3-dimethoxy-6-fluorobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from [Link]

Sources

Exploratory

Thermophysical Profiling of Methyl 4-fluoro-2,3-dimethoxybenzoate: An Advanced Methodological Guide

Executive Summary Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is a highly functionalized aromatic building block critical to modern pharmaceutical synthesis and medicinal chemistry[1]. Because empirical the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is a highly functionalized aromatic building block critical to modern pharmaceutical synthesis and medicinal chemistry[1]. Because empirical thermophysical data for this specific compound is sparse in public literature, researchers must rely on a combination of structural extrapolation and rigorous, self-validating empirical testing. This whitepaper establishes the theoretical causality behind the compound's melting point (MP) and boiling point (BP) and provides standardized, self-calibrating protocols for their empirical determination.

Molecular Architecture and Property Causality

The macroscopic thermophysical properties of a compound are direct manifestations of its microscopic intermolecular forces (IMFs). For Methyl 4-fluoro-2,3-dimethoxybenzoate, three distinct functional groups dictate its thermal behavior:

  • C1 Methyl Ester: Acts as a strong hydrogen-bond acceptor and introduces a significant dipole moment. This elevates the boiling point by requiring higher thermal energy to disrupt liquid-phase dipole-dipole interactions.

  • C2, C3 Methoxy Groups: These electron-donating groups increase the overall polarizability of the aromatic system. However, their steric bulk disrupts the planar symmetry of the benzene ring, which actively lowers the crystal lattice energy, thereby depressing the melting point.

  • C4 Fluorine Atom: Fluorine possesses high electronegativity but extremely low polarizability. While it creates a strong local dipole, it does not significantly enhance London dispersion forces. Furthermore, the asymmetric substitution pattern (2,3,4-trisubstituted) severely hinders optimal crystal packing.

Predictive Synthesis: Based on group contribution theory, the combination of high molecular weight and strong dipoles drives the boiling point into the upper thermal registry (~275–285 °C). Conversely, the steric hindrance and asymmetric packing driven by the methoxy and fluoro groups prevent efficient crystallization, resulting in a relatively low melting point (~40–50 °C).

Comparative Thermophysical Data

To establish a predictive baseline, we must analyze structurally adjacent analogs. The addition of methoxy groups significantly elevates the boiling point, while asymmetric fluorination depresses the melting point.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C at 760 mmHg)Source
Methyl 4-fluorobenzoate403-33-84.5197[2]
Methyl 3,4-dimethoxybenzoate2150-38-158 - 62283[3]
Methyl 4-fluoro-2,3-dimethoxybenzoate 1803873-65-5 ~40 - 50 (Estimated) ~275 - 285 (Estimated) Extrapolated

Standardized Experimental Methodologies

As an application scientist, one cannot rely solely on predictive models; empirical validation is mandatory. The following protocols are designed as self-validating systems , ensuring that instrumental drift or sample impurities do not compromise the data.

Thermodynamic Melting Point Determination via DSC

Standard capillary melting point apparatuses rely on subjective visual phase changes and are highly prone to error when analyzing compounds that exhibit polymorphism. Differential Scanning Calorimetry (DSC) must be used to measure the true thermodynamic enthalpy of fusion.

Causality-Driven Protocol:

  • System Calibration (Validation Step): Calibrate the DSC using an Indium standard (Known MP: 156.6 °C). Causality: This guarantees the thermocouple's thermodynamic accuracy before introducing the unknown sample.

  • Sample Encapsulation: Seal 2–5 mg of Methyl 4-fluoro-2,3-dimethoxybenzoate in a hermetic aluminum pan. Causality: Hermetic sealing prevents the premature volatilization of the methoxy groups, which would skew the endothermic baseline.

  • Thermal History Erasure: Heat the sample to 80 °C at 10 °C/min, hold isothermally for 2 minutes, and quench cool to -20 °C. Causality: Highly functionalized aromatics frequently crystallize into metastable polymorphs during bulk manufacturing. This initial cycle erases the manufacturing thermal history, ensuring the subsequent measurement reflects the intrinsic, most stable crystal lattice.

  • Data Acquisition: Heat the sample from -20 °C to 80 °C at a controlled rate of 5 °C/min. The true melting point is recorded as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.

Boiling Point Determination via Reduced-Pressure Micro-Distillation

Heating highly oxygenated aromatic compounds to ~280 °C at atmospheric pressure (760 mmHg) introduces a severe risk of thermal degradation, specifically ester pyrolysis or ether cleavage.

Causality-Driven Protocol:

  • System Setup: Assemble a short-path micro-distillation apparatus equipped with a high-vacuum pump, a digital Pirani gauge, and a liquid nitrogen cold trap.

  • Standardization (Validation Step): Run a control distillation using Methyl 3,4-dimethoxybenzoate[3]. Causality: By successfully correlating the control's vacuum boiling point to its known atmospheric boiling point (283 °C), you validate the accuracy of your pressure-temperature nomograph model.

  • Execution: Apply a dynamic vacuum of exactly 20 mmHg to the system containing Methyl 4-fluoro-2,3-dimethoxybenzoate. Heat the flask using a precisely controlled silicone oil bath.

  • Data Acquisition: Record the vapor temperature only when a steady reflux ring is established and consistent distillation occurs.

  • Extrapolation: Utilize the Clausius-Clapeyron equation to extrapolate the recorded vacuum boiling point to its standard atmospheric equivalent (760 mmHg).

Mechanistic Pathway

G Molecule Methyl 4-fluoro-2,3-dimethoxybenzoate Sub1 C4 Fluorine Atom Molecule->Sub1 Sub2 C2, C3 Methoxy Groups Molecule->Sub2 Sub3 C1 Methyl Ester Molecule->Sub3 IMF1 High Electronegativity Low Polarizability Sub1->IMF1 IMF2 Steric Hindrance Asymmetric Packing Sub1->IMF2 Sub2->IMF2 IMF3 Strong Dipole-Dipole H-Bond Acceptor Sub3->IMF3 Prop2 Elevated Boiling Point (~275-285 °C) IMF1->Prop2 Prop1 Lowered Melting Point (~40-50 °C) IMF2->Prop1 IMF3->Prop2

Structural determinants influencing the thermophysical properties of the target compound.

References

  • Bidepharm. "Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate / Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS 1803873-65-5)
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.

Sources

Foundational

Preliminary Toxicity and Safety Data for Methyl 4-fluoro-2,3-dimethoxybenzoate: A Technical Guide

Executive Summary Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is a specialized halogenated aromatic building block utilized in advanced drug discovery and synthetic chemistry. Due to its status as a niche i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is a specialized halogenated aromatic building block utilized in advanced drug discovery and synthetic chemistry. Due to its status as a niche intermediate, empirical in vivo toxicological profiling in the public domain is limited. This technical whitepaper synthesizes predictive safety data using a read-across methodology based on structurally analogous fluorinated and dimethoxylated benzoates[1][2]. It provides researchers with authoritative hazard assessments, mechanistic insights into potential toxicity, and self-validating handling protocols to ensure strict laboratory safety.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical nature of Methyl 4-fluoro-2,3-dimethoxybenzoate is critical for predicting its biological interactions. The molecule features a lipophilic benzoate scaffold, modified by an electron-withdrawing fluorine atom and two electron-donating methoxy groups. This specific substitution pattern influences both its cellular membrane permeability and its susceptibility to enzymatic cleavage.

Table 1: Chemical Identity & Predicted Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 4-fluoro-2,3-dimethoxybenzoate
CAS Number 1803873-65-5
Molecular Formula C10H11FO4
Molecular Weight 214.19 g/mol
Physical State Solid (Powder/Crystalline)
Structural Isomer Reference Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8)[3]

Predictive Toxicology & Hazard Assessment

Based on the safety data sheets of structural analogs like methyl 2-fluorobenzoate[2] and methyl 3,4-dimethoxybenzoate[1], this compound is classified under the Globally Harmonized System (GHS) as a localized irritant. It does not currently present known carcinogenic, mutagenic, or highly bioaccumulative threats, but acute exposure requires strict mitigation.

Table 2: Predictive GHS Hazard Classification

Hazard ClassCategoryHazard StatementPrecautionary Focus
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280: Wear protective gloves/clothing[2]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water[4]
STOT (Single Exposure) Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fumes/vapors[2]

Mechanistic Toxicology: The Causality of Irritation

To handle this compound safely, scientists must understand why it acts as an irritant. The toxicity is not driven by systemic receptor binding, but rather by localized biochemical degradation.

When fine particulate dust of Methyl 4-fluoro-2,3-dimethoxybenzoate contacts the mucosal lining of the respiratory tract or the moisture on human skin, it becomes subject to nonspecific tissue esterases. These enzymes catalyze the hydrolysis of the methyl ester bond. This reaction yields 4-fluoro-2,3-dimethoxybenzoic acid and stoichiometric amounts of methanol. The localized generation of the fluorinated acid causes a micro-environmental pH drop, which disrupts cellular membranes and triggers an inflammatory cytokine cascade, manifesting clinically as erythema (H315) or respiratory irritation (H335)[2][4].

ToxicityPathway A Exposure to Methyl 4-fluoro- 2,3-dimethoxybenzoate B Dermal / Inhalation Absorption A->B C Tissue Esterase Hydrolysis B->C D Release of Methanol & Fluorinated Acid C->D E Localized pH Drop & Inflammatory Cascade D->E F GHS Hazard Manifestation (H315, H319, H335) E->F

Mechanistic pathway of tissue irritation via esterase-mediated hydrolysis.

Standardized Safety Protocols & Experimental Workflows

The following protocols are designed as self-validating systems to ensure maximum safety during handling and emergency response.

Protocol A: Routine Handling and Dispensing

Objective: Prevent aerosolization and dermal contact during routine massing and transfer.

  • Environmental Control: Conduct all weighing inside a Class II biological safety cabinet or a certified chemical fume hood with a verified face velocity of 80-100 fpm.

  • PPE Selection: Don nitrile gloves (minimum 4 mil thickness), safety goggles conforming to EN 166 or NIOSH standards, and a lab coat[1]. If ventilation is compromised, a P95 or P1 particulate respirator is mandatory[4].

  • Dispensing: Use anti-static weighing boats and spatulas to prevent electrostatic dispersion of the powder.

  • Validation Step (Balance Stability): Before opening the source container, tare the analytical balance and observe for 10 seconds. Fluctuations indicate excessive draft that could aerosolize the powder. Adjust the sash height until the readout is perfectly stable, validating the aerodynamic safety of the workspace.

Protocol B: Spill Containment and Decontamination

Objective: Safely neutralize and remove accidental spills while verifying complete decontamination.

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Containment: Do not use compressed air or dry sweeping, which generates hazardous dust. Gently cover the spill with damp absorbent pads or a chemically inert sweeping compound.

  • Collection: Use a non-sparking shovel or plastic scoop to transfer the material into a sealable, clearly labeled hazardous waste container[1].

  • Validation Step (pH Swab Check): Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize any hydrolyzed acidic byproducts. Swab the area with pH indicator paper; a neutral reading (pH ~7) validates that the decontamination is complete and successful.

SpillResponse S1 Spill Detected (Solid/Aerosol) S2 Evacuate Personnel & Ensure Ventilation S1->S2 S3 Don PPE (P95/P1 Respirator, Nitrile Gloves) S2->S3 S4 Sweep/Shovel (Avoid Dust Formation) S3->S4 S5 Place in Sealed Disposal Container S4->S5 S6 Validation: Area Decontamination & pH Swab Check S5->S6

Step-by-step spill response and validation workflow for fluorinated benzoates.

References

Sources

Exploratory

In-Depth Crystallographic Structural Analysis and Predictive Modeling of Methyl 4-fluoro-2,3-dimethoxybenzoate

Executive Summary In modern drug development, fluorinated aromatic building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 4-fluoro-2,3-dimethoxybenzoate (C₁₀H₁...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, fluorinated aromatic building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 4-fluoro-2,3-dimethoxybenzoate (C₁₀H₁₁FO₄) serves as a highly functionalized intermediate for synthesizing complex active pharmaceutical ingredients (APIs). While routine characterization (NMR, LC-MS) confirms bulk purity, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard for determining absolute 3D conformation, identifying polymorphic solid states, and mapping the non-covalent interactions that dictate bioavailability and formulation stability.

This whitepaper provides a comprehensive, self-validating methodological guide for the SCXRD analysis of Methyl 4-fluoro-2,3-dimethoxybenzoate. By synthesizing empirical crystallographic protocols with predictive supramolecular modeling based on homologous fluorinated methoxybenzoates, this guide equips researchers with the exact workflows required to isolate, solve, and refine the crystal structure of this compound.

Predictive Structural Motifs & Supramolecular Architecture

Understanding the causality behind crystal packing requires an analysis of the molecule's electronic and steric environment. Based on the crystallographic behavior of related fluorinated benzohydrazides and methoxybenzoates[1], the supramolecular assembly of Methyl 4-fluoro-2,3-dimethoxybenzoate is governed by three distinct intermolecular forces:

Steric Hindrance and Conformational Twisting

The benzoate core is inherently planar due to π -conjugation. However, the adjacent 2,3-dimethoxy groups introduce significant steric clash (the ortho-effect). To minimize repulsive van der Waals forces, the methoxy groups are predicted to twist out of the aromatic plane. This conformational flexibility often leads to dynamic disorder at room temperature, necessitating low-temperature X-ray data collection.

The Role of C-H···F and C-H···O Interactions

Fluorine is highly electronegative but a poor hydrogen-bond acceptor unless polarized. In the solid state, covalently bound fluorine directs crystal packing through weak but highly directional C-H···F interactions (typically 2.5–2.6 Å)[1]. Concurrently, the ester carbonyl oxygen serves as a strong hydrogen-bond acceptor, forming C-H···O interactions (approx. 2.2–2.4 Å) with the aromatic protons of adjacent molecules.

Offset π
π Stacking

The electron-withdrawing nature of the fluorine atom and the ester group lowers the electron density of the aromatic ring, facilitating offset parallel π

π stacking between adjacent monomers. The predicted interplanar distance is ~3.4–3.5 Å, driving the formation of 2D parallel sheets.

Interaction_Network Core Methyl 4-fluoro-2,3- dimethoxybenzoate HB C-H···O Hydrogen Bonds (Carbonyl Acceptor) Core->HB Intermolecular Halogen C-H···F Interactions (Directional Packing) Core->Halogen Intermolecular PiPi Offset π-π Stacking (Aromatic Core) Core->PiPi Intermolecular Dimers Centrosymmetric Dimers HB->Dimers Chains 1D Supramolecular Chains Halogen->Chains Sheets 2D Parallel Sheets PiPi->Sheets Network 3D Crystal Architecture Dimers->Network Chains->Network Sheets->Network

Fig 1: Predictive supramolecular interaction network for Methyl 4-fluoro-2,3-dimethoxybenzoate.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following step-by-step methodology is designed as a self-validating system. Each stage includes internal quality checks to prevent the propagation of errors during structure solution.

Step 1: Crystal Growth via Slow Evaporation

Causality: Rapid precipitation traps solvent molecules and induces crystal twinning. Slow evaporation ensures thermodynamic control, allowing molecules to arrange into a defect-free lattice.

  • Dissolve 50 mg of Methyl 4-fluoro-2,3-dimethoxybenzoate in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v) in a clean glass vial.

  • Puncture the vial cap with a narrow gauge needle to restrict the evaporation rate.

  • Incubate at a stable ambient temperature (20 °C) in a vibration-free environment for 5–7 days.

  • Validation: Inspect under a polarized light microscope. Suitable crystals will exhibit uniform extinction when rotated, indicating a single domain rather than a twinned aggregate.

Step 2: SCXRD Data Collection at 100 K

Causality: Data collection at 100 K using a liquid nitrogen cryostream is mandatory. Fluorinated and methoxy-containing compounds exhibit high thermal motion (large anisotropic displacement parameters) at room temperature, which smears electron density maps and obscures accurate bond lengths.

  • Select a crystal with dimensions roughly 0.2×0.2×0.1 mm and mount it on a MiTeGen loop using paratone oil.

  • Flash-cool the crystal to 100 K on the goniometer.

  • Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation.

  • Validation: Check the initial diffraction frames. Sharp, well-defined spots extending to high resolution ( d<0.8 Å) confirm high crystal quality.

Step 3: Structure Solution and Refinement

Causality: Solving the "phase problem" requires robust algorithms. We utilize SHELXT for intrinsic phasing and SHELXL for least-squares refinement[2], interfaced through the Olex2 GUI[3].

  • Data Reduction: Integrate the raw frames and apply multi-scan empirical absorption corrections.

  • Structure Solution: Run SHELXT. The algorithm will assign the space group (predicted to be monoclinic, e.g., P21​/c ) and locate the heavy atoms (F, O, C).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL.

  • Hydrogen Placement: Place hydrogen atoms in calculated positions using a riding model (AFIX commands). Methoxy hydrogens should be allowed to rotate to best fit the residual electron density (AFIX 137).

  • Validation: Monitor the R1​ and wR2​ factors. A valid, high-quality structure will converge with R1​<5% and a Goodness-of-Fit (GooF) near 1.0. Finally, generate a .cif file and run it through the IUCr checkCIF utility to ensure no Level A or B alerts exist.

SCXRD_Workflow A 1. Sample Preparation (Slow Evaporation) B 2. Crystal Selection (Polarized Light Microscopy) A->B Yields Single Crystals C 3. Cryocooling (100 K) (Minimizes Thermal Disorder) B->C Mount on Goniometer D 4. X-ray Diffraction (Data Collection) C->D N2 Gas Stream E 5. Data Reduction (Integration & Scaling) D->E Raw Frames F 6. Structure Solution (SHELXT - Phase Problem) E->F .hkl & .ins files G 7. Structural Refinement (SHELXL / Olex2) F->G Initial Model G->G Iterative Least-Squares Minimization H 8. Validation (checkCIF / Platon) G->H Final .cif File

Fig 2: Self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Quantitative Data Presentation

To standardize the analysis, the following tables summarize the physicochemical properties and the target crystallographic parameters required for a successful refinement.

Table 1: Physicochemical Properties & Predicted Crystallographic Parameters

ParameterValue / Predicted Target
Compound Name Methyl 4-fluoro-2,3-dimethoxybenzoate
CAS Number 1803873-65-5
Chemical Formula C₁₀H₁₁FO₄
Molecular Weight 214.19 g/mol
Predicted Crystal System Monoclinic or Triclinic
Predicted Space Group P21​/c or P1ˉ
Key Torsion Angles Methoxy groups twisted 40°–70° out of plane

Table 2: Standardized SCXRD Data Collection & Refinement Parameters

Experimental ParameterTarget SpecificationCausality / Rationale
Temperature 100(2) KSuppresses dynamic disorder of -OCH₃ and -F groups.
Radiation Source Mo-K α (0.71073 Å)High penetration, minimizes absorption errors for light atoms.
Range Up to 55° (Mo)Ensures sufficient data-to-parameter ratio (>10:1).
Refinement Method Full-matrix least-squares on F2 Standardized by SHELXL for robust error analysis[2].
Target R1​ (Observed) <0.05 (5%)Indicates excellent agreement between model and raw data.
Target wR2​ (All Data) <0.15 (15%)Validates the weighting scheme applied to the reflections.
Goodness-of-Fit (S) 0.95 – 1.05Confirms standard deviations are correctly estimated.

Conclusion

The structural characterization of Methyl 4-fluoro-2,3-dimethoxybenzoate via SCXRD provides indispensable data for downstream pharmaceutical formulation and rational drug design. By strictly adhering to low-temperature data collection and rigorous least-squares refinement protocols using SHELXL and Olex2, researchers can accurately map the subtle C-H···F and π

π interactions that govern the solid-state behavior of this crucial fluorinated intermediate.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.

  • Zbačnik, M., et al. (2025). "Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N." MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 4-fluoro-2,3-dimethoxybenzoate as a Strategic Building Block in Drug Discovery

Introduction & Mechanistic Insights In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. Methyl 4-fluoro-2,3-dimethoxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

In modern medicinal chemistry, the strategic decoration of aromatic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) has emerged as a highly versatile building block for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and epigenetic modulators.

The utility of this specific scaffold lies in the synergistic causality of its three primary structural features:

  • The C4-Fluorine Effect: The introduction of a highly electronegative fluorine atom at the para-position is a classical strategy to block cytochrome P450 (CYP450)-mediated aromatic oxidation, thereby increasing the metabolic stability of the drug candidate[1]. Furthermore, fluorine modulates the pKa of proximal functional groups and increases the overall lipophilicity (logP), which enhances cell membrane permeability and binding affinity within hydrophobic protein pockets[1].

  • The C2/C3-Dimethoxy Effect: Methoxy groups serve as critical hydrogen-bond acceptors. Sterically, the adjacent methoxy groups restrict the rotational freedom of the aromatic ring, effectively "locking" the molecule into a bioactive conformation. Chemically, they offer orthogonal reactivity; the C2-methoxy group can be selectively demethylated to yield a phenolic hydrogen-bond donor.

  • The Methyl Ester Handle: The ester provides a stable protecting group during upstream synthesis and serves as a versatile handle that can be hydrolyzed for amide couplings or reduced to an aldehyde/alcohol for reductive aminations.

Physicochemical Data & Predictive Profiling

Understanding the baseline properties of this building block allows researchers to predict its behavior during library enumeration.

PropertyValue / DescriptionImpact on Drug Design & Synthesis
Chemical Formula C10H11FO4-
Molecular Weight 214.19 g/mol Low molecular weight ensures downstream API elaboration remains well within Lipinski's Rule of 5.
C4-Fluorine Electronegative metabolic blockerPrevents oxidative clearance at the para-position; alters local electron density to strengthen target binding.
C2/C3-Methoxy H-bond acceptors / Steric bulkProvides distinct vectors for protein interaction; restricts bond rotation of adjacent amide linkages.
Methyl Ester Electrophilic synthetic handleEnables divergent synthesis (amides, alcohols, cross-coupling intermediates) under controlled conditions.

Validated Experimental Protocols

The following step-by-step methodologies have been optimized to ensure high yields while preventing common side reactions associated with highly functionalized fluoro-aromatics.

Protocol A: Mild Saponification to 4-Fluoro-2,3-dimethoxybenzoic Acid

Causality & Rationale: Hydrolysis of the methyl ester must be performed under carefully controlled, mild conditions. Using harsh bases (like boiling NaOH/KOH) risks unwanted nucleophilic aromatic substitution (SNAr) of the C4-fluorine atom by hydroxide ions. Lithium hydroxide (LiOH) provides the ideal balance of reactivity and mildness.

  • Dissolution: Dissolve Methyl 4-fluoro-2,3-dimethoxybenzoate (1.0 eq) in a 3:1:1 solvent mixture of THF:MeOH:H2O (0.2 M concentration).

  • Base Addition: Cool the reaction flask to 0 °C using an ice bath. Slowly add LiOH monohydrate (1.5 eq).

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water, cool to 0 °C, and carefully acidify to pH 3 using 1M HCl.

  • Isolation: Extract the precipitated product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling

Causality & Rationale: The ortho-methoxy group creates significant steric hindrance around the carboxylic acid. HATU is selected as the coupling reagent due to its superior efficiency in hindered systems. Crucially, pre-activation of the acid is required. If the amine is added simultaneously with HATU, the amine can react directly with the uronium salt to form a dead-end tetramethylguanidinium byproduct[2].

  • Pre-Activation: To a solution of 4-fluoro-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M), add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.1 eq)[2].

  • Active Ester Formation: Stir the mixture at room temperature for 15–20 minutes under nitrogen. This allows the complete formation of the highly reactive 7-azabenzotriazole (O-At) active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture. Stir at room temperature for 2 to 18 hours until complete[2].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate. Wash the organic layer extensively with 5% aqueous LiCl (3x) and brine to completely remove DMF and HATU byproducts. Dry and concentrate for downstream purification.

Protocol C: Regioselective Demethylation via BCl3

Causality & Rationale: Boron trichloride (BCl3) is utilized for the regioselective cleavage of the C2-methoxy group. Unlike BBr3, which causes global demethylation, the boron atom in BCl3 coordinates strongly to the adjacent ester carbonyl oxygen. This chelation directs the Lewis acid exclusively to the ortho-methoxy group, cleaving it under mild conditions while leaving the C3-methoxy and C4-fluorine intact[3].

  • Preparation: Dissolve Methyl 4-fluoro-2,3-dimethoxybenzoate (1.0 eq) in anhydrous CH2Cl2 (0.1 M) under a strict nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Dropwise add a 1.0 M solution of BCl3 in CH2Cl2 (2.5 eq)[3].

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching & Isolation: Cool the reaction back to 0 °C and quench very carefully by the slow addition of saturated aqueous NaHCO3 (exothermic with HCl gas evolution). Extract with CH2Cl2, dry over MgSO4, and concentrate to yield methyl 4-fluoro-2-hydroxy-3-methoxybenzoate.

Workflow Visualization

G Start Methyl 4-fluoro-2,3-dimethoxybenzoate (Core Building Block) Sap Saponification (LiOH, THF/H2O) Start->Sap Demeth Selective Demethylation (BCl3, DCM) Start->Demeth Acid 4-Fluoro-2,3-dimethoxybenzoic Acid (Amide Handle) Sap->Acid Amide HATU Amide Coupling (R-NH2, DIPEA, DMF) Acid->Amide API Fluorinated Amide API (Target Compound) Amide->API Phenol Methyl 4-fluoro-2-hydroxy-3-methoxybenzoate (H-Bond Donor Handle) Demeth->Phenol

Divergent synthetic pathways of methyl 4-fluoro-2,3-dimethoxybenzoate in drug discovery.

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • General method for HATU amide coupling. Semantic Scholar (Extracted from Encoded Library Technology protocols). URL:[Link]

  • Process Development of the PDE4 Inhibitor K-34. Organic Process Research & Development, ACS Publications (2011). URL:[Link]

Sources

Application

Application Note: Protocols for the Hydrolysis of Methyl 4-fluoro-2,3-dimethoxybenzoate

Abstract: This document provides detailed protocols for the hydrolysis of methyl 4-fluoro-2,3-dimethoxybenzoate to its corresponding carboxylic acid, 4-fluoro-2,3-dimethoxybenzoic acid, a valuable building block in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides detailed protocols for the hydrolysis of methyl 4-fluoro-2,3-dimethoxybenzoate to its corresponding carboxylic acid, 4-fluoro-2,3-dimethoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. Recognizing the potential for steric hindrance from the ortho-methoxy group, this guide presents three distinct, field-proven methods: a standard saponification at ambient temperature, a thermally-driven protocol for potentially hindered substrates, and a mild, non-aqueous approach for sensitive applications. Each protocol is accompanied by a detailed workflow, mechanistic insights, and comparative data to assist researchers in selecting the optimal conditions for their specific needs.

Introduction and Mechanistic Overview

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the substrate methyl 4-fluoro-2,3-dimethoxybenzoate, this hydrolysis is critical for subsequent reactions, such as amide bond formation. The reaction is typically accomplished via saponification, a base-catalyzed hydrolysis.

The BAC2 Mechanism: The predominant mechanism for the base-catalyzed hydrolysis of most esters is the bimolecular acyl-oxygen cleavage (BAC2) pathway.[1] This process involves two key steps:

  • Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Collapse of this intermediate, reforming the carbonyl double bond and expelling the methoxide as the leaving group.

A final, rapid acid-base reaction between the newly formed carboxylic acid and the strong base (methoxide or hydroxide) renders the overall process essentially irreversible, driving the reaction to completion.[2] This is a significant advantage over acid-catalyzed hydrolysis, which is an equilibrium process.[2][3][4]

Substrate Considerations: The electronic and steric profile of methyl 4-fluoro-2,3-dimethoxybenzoate warrants careful consideration. The methoxy group at the C2 (ortho) position can exert steric hindrance, potentially slowing the rate of hydroxide attack on the carbonyl carbon.[5][6] While not as sterically demanding as two ortho substituents, this effect may necessitate more forcing conditions, such as elevated temperatures, to achieve a reasonable reaction rate.[6]

Protocol Selection Guide

This guide details three robust protocols. The choice of method depends on the researcher's specific requirements regarding reaction time, temperature sensitivity, and scale.

ProtocolConditionsKey FeatureIdeal Application
Protocol A Ambient Temperature, NaOH, MeOH/H₂OStandard, reliable, and energy-efficient.General purpose, gram-to-kilogram scale where reaction kinetics are favorable.
Protocol B Reflux Temperature, NaOH, MeOH/H₂OAccelerated reaction for hindered substrates.When Protocol A is sluggish or for substrates known to have steric hindrance.
Protocol C Ambient Temperature, NaOH, MeOH/CH₂Cl₂Mild, non-aqueous for enhanced reactivity.Hydrolysis of highly hindered or base-sensitive esters at low temperatures.

Protocol A: Standard Saponification at Ambient Temperature

Principle

This protocol utilizes a standard base-catalyzed hydrolysis in a mixed aqueous-organic solvent system. Methanol serves as a co-solvent to ensure the miscibility of the organic ester with the aqueous sodium hydroxide solution, facilitating a homogenous reaction. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-fluoro-2,3-dimethoxybenzoate (1.0 eq).

  • Solvent Addition: Add methanol (5-10 mL per gram of ester) and stir until the ester is fully dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0-4.0 eq) in deionized water (2-4 mL per gram of NaOH) and allow the solution to cool. Add the aqueous NaOH solution to the stirred ester solution.

  • Reaction: Stir the reaction mixture vigorously at ambient temperature (20-25 °C) for 4-16 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate system) until the starting material spot is no longer visible.

  • Workup - Quenching: Once complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Cool the remaining aqueous solution in an ice-water bath.[7] Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2-3 (verify with pH paper). A white precipitate of the carboxylic acid will form.[8][9]

  • Isolation: Collect the white solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water (3 x volume of the cake) to remove inorganic salts like NaCl.

  • Drying: Transfer the purified solid to a drying dish and dry under vacuum at 50-60 °C to a constant weight.

Workflow Diagram

Protocol_A Setup 1. Dissolve Ester in Methanol Add_Base 2. Add Aqueous NaOH Solution Setup->Add_Base React 3. Stir at Room Temp (4-16 h) Add_Base->React Evaporate 4. Remove Methanol (Rotovap) React->Evaporate Acidify 5. Cool and Acidify with HCl (pH 2-3) Evaporate->Acidify Filter 6. Filter Precipitate Acidify->Filter Wash_Dry 7. Wash with H₂O & Dry Filter->Wash_Dry Product Final Product: 4-Fluoro-2,3-dimethoxybenzoic Acid Wash_Dry->Product

Caption: Workflow for Standard Ambient Temperature Saponification.

Protocol B: Accelerated Saponification at Reflux

Principle

For substrates where hydrolysis is slow at room temperature due to steric hindrance, thermal energy can be used to overcome the activation barrier.[6] This protocol employs heating the reaction mixture under reflux to significantly increase the reaction rate, often reducing the time required from many hours to just a few.[10][11]

Detailed Step-by-Step Methodology
  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a thermocouple or thermometer. Add methyl 4-fluoro-2,3-dimethoxybenzoate (1.0 eq).

  • Reagent Addition: Add methanol (5-10 mL per gram of ester) followed by an aqueous solution of sodium hydroxide (2.0-4.0 eq in 2-4 mL H₂O per gram of NaOH).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) using a heating mantle. Maintain a gentle reflux for 1-4 hours, monitoring the reaction's progress by TLC or HPLC.

  • Workup and Isolation: Follow steps 5 through 9 as described in Protocol A .

Workflow Diagram

Protocol_B Setup 1. Combine Ester, MeOH, and Aqueous NaOH Heat 2. Heat to Reflux (80-90 °C, 1-4 h) Setup->Heat Cool 3. Cool to Room Temp Heat->Cool Evaporate 4. Remove Methanol (Rotovap) Cool->Evaporate Acidify 5. Cool and Acidify with HCl (pH 2-3) Evaporate->Acidify Filter 6. Filter Precipitate Acidify->Filter Wash_Dry 7. Wash with H₂O & Dry Filter->Wash_Dry Product Final Product: 4-Fluoro-2,3-dimethoxybenzoic Acid Wash_Dry->Product

Caption: Workflow for Accelerated Saponification at Reflux Temperature.

Protocol C: Mild Hydrolysis in a Non-Aqueous Medium

Principle

Traditional saponification relies on aqueous solutions. However, the reactivity of the hydroxide anion is significantly attenuated by solvation through hydrogen bonding with water molecules.[5] By conducting the reaction in a largely non-polar, aprotic solvent with a minimal amount of a protic co-solvent, the hydroxide ion becomes poorly solvated or "naked." This greatly enhances its nucleophilicity, allowing for rapid hydrolysis of even sterically hindered esters at room temperature.[5]

Detailed Step-by-Step Methodology
  • Setup: To a round-bottom flask with a stir bar, add methyl 4-fluoro-2,3-dimethoxybenzoate (1.0 eq).

  • Solvent Addition: Add dichloromethane (CH₂Cl₂) (9 mL per gram of ester) and methanol (1 mL per gram of ester). Stir to dissolve.

  • Base Addition: Add powdered sodium hydroxide (2.0-3.0 eq).

  • Reaction: Stir the resulting suspension vigorously at room temperature for 1-5 hours. The use of powdered base in a non-aqueous medium creates a heterogeneous mixture, requiring efficient stirring. Monitor by TLC.

  • Workup - Quenching: Upon completion, carefully add deionized water to dissolve the salts.

  • Workup - Separation: Transfer the mixture to a separatory funnel. Remove the organic layer.

  • Workup - Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with concentrated HCl.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum as described in Protocol A .

Workflow Diagram

Protocol_C Setup 1. Dissolve Ester in CH₂Cl₂/MeOH (9:1) Add_Base 2. Add Powdered NaOH Setup->Add_Base React 3. Stir at Room Temp (1-5 h) Add_Base->React Quench 4. Quench with H₂O, Separate Layers React->Quench Acidify 5. Acidify Aqueous Layer with HCl Quench->Acidify Filter 6. Filter Precipitate Acidify->Filter Wash_Dry 7. Wash with H₂O & Dry Filter->Wash_Dry Product Final Product: 4-Fluoro-2,3-dimethoxybenzoic Acid Wash_Dry->Product

Caption: Workflow for Mild Hydrolysis using a Non-Aqueous System.

References

  • Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Arkivoc. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Retrieved from [Link]

  • Scite.ai. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]

  • ACS Publications. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constants for the hydrolysis of para-substituted benzoate esters at 250 °C. Retrieved from [Link]

  • YouTube. (2021, January 22). The Hydrolysis of Ethyl Benzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • CalTech GPS. (2009, July). Saponification (Base Hydrolysis) of Organic Materials. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

  • YouTube. (2021, February 9). Saponification of methyl benzoate. Retrieved from [Link]

  • YouTube. (2021, April 20). Saponification of Methyl Benzoate: Refluxing the ester. Retrieved from [Link]

Sources

Method

Scale-up synthesis procedures for Methyl 4-fluoro-2,3-dimethoxybenzoate

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-fluoro-2,3-dimethoxybenzoate Executive Summary & Strategic Rationale Fluorinated alkoxybenzoates are highly privileged pharmacophores in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-fluoro-2,3-dimethoxybenzoate

Executive Summary & Strategic Rationale

Fluorinated alkoxybenzoates are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the development of peripherally selective inhibitors (such as Catechol-O-methyltransferase inhibitors) and advanced active pharmaceutical ingredient (API) building blocks[1]. The target compound, Methyl 4-fluoro-2,3-dimethoxybenzoate[2], presents a unique synthetic challenge during scale-up due to the electron-rich nature of the dimethoxy-substituted aromatic ring, which can be susceptible to ether cleavage or unwanted electrophilic side reactions under harsh conditions.

This application note details a robust, self-validating 100-gram scale-up protocol starting from commercially available 4-fluoro-2,3-dimethoxybenzoic acid. We bypass traditional, equilibrium-limited Fischer esterification and avoid the use of highly toxic, non-scalable alkylating agents (e.g., methyl iodide or diazomethane). Instead, we employ an in-situ thionyl chloride ( SOCl2​ ) activation strategy in methanol.

Causality of Route Selection: Adding SOCl2​ to a methanolic suspension of the benzoic acid at sub-ambient temperatures achieves two critical objectives. First, it generates an intermediate acid chloride in situ, making the subsequent esterification irreversible. Second, the reaction of SOCl2​ with methanol generates anhydrous HCl , which acts as a powerful, dry catalyst for the transformation. This dual-action mechanism ensures near-quantitative yields while off-gassing byproducts ( SO2​ and HCl ) that are easily managed via standard alkaline scrubbing systems.

Process Workflow & Logical Relationships

The following diagram illustrates the mechanistic workflow and in-process control (IPC) checkpoints required to ensure a self-validating protocol.

G SM 4-Fluoro-2,3-dimethoxybenzoic acid (CAS: 1413927-31-7) Activation Activation Phase SOCl2 addition at 0-5°C SM->Activation Suspension in MeOH Intermediate In-Situ Acid Chloride Transient Species Activation->Intermediate Exothermic gas evolution Esterification Esterification Phase MeOH Reflux (65°C) Intermediate->Esterification Anhydrous HCl catalysis Workup Workup & Concentration Vacuum Distillation Esterification->Workup IPC: >99% conversion Product Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) Workup->Product >95% Isolated Yield

Workflow for the scalable synthesis of Methyl 4-fluoro-2,3-dimethoxybenzoate.

Quantitative Data: Scale-Up Optimization Matrix

Prior to executing the 100g pilot, reaction parameters were optimized at the 10g scale to determine the ideal stoichiometric ratios and thermal profiles. The data below demonstrates the causality between SOCl2​ equivalents, thermal control, and final API purity.

Entry SOCl2​ (Equiv.)Addition Temp (°C)Reflux Time (h)IPC Conversion (%)Isolated Yield (%)HPLC Purity (%)
11.120 (Ambient)488.582.196.5
21.50 - 5499.294.398.9
3 2.0 0 - 5 2 >99.9 96.8 >99.5
43.00 - 52>99.995.298.1*

*Note: Entry 4 showed a slight decrease in purity due to trace acid-catalyzed cleavage of the C2-methoxy group caused by excessive anhydrous HCl generation.Entry 3 was selected as the optimal self-validating parameter set.

Step-by-Step Scale-Up Methodology (100g Scale)

Equipment Requirements:

  • 2L Jacketed glass reactor equipped with a mechanical stirrer, internal thermocouple, and reflux condenser.

  • Gas scrubber system charged with 2M NaOH (to neutralize SO2​ and HCl off-gas).

Materials:

  • 4-Fluoro-2,3-dimethoxybenzoic acid: 100.0 g (0.50 mol)

  • Anhydrous Methanol (MeOH): 800 mL

  • Thionyl Chloride ( SOCl2​ ): 119.0 g (1.00 mol, 2.0 equiv)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ): 500 mL

  • Ethyl Acetate (EtOAc): 1000 mL

Phase 1: Suspension and Thermal Stabilization
  • Charge the 2L jacketed reactor with 100.0 g of 4-fluoro-2,3-dimethoxybenzoic acid.

  • Add 800 mL of anhydrous methanol. Initiate mechanical stirring at 250 RPM.

  • Cool the reactor jacket to achieve an internal temperature of 0°C to 5°C.

    • Causality: The starting material will not fully dissolve, forming a white suspension. Cooling is critical here; adding SOCl2​ at room temperature leads to a rapid, uncontrollable exotherm and violent gas evolution, which poses a severe over-pressurization risk.

Phase 2: Activation and Acid Chloride Generation
  • Dose 119.0 g of SOCl2​ dropwise via an addition funnel over 60 minutes, maintaining the internal temperature below 10°C.

    • Causality: As SOCl2​ reacts with methanol, it generates dimethyl sulfite and anhydrous HCl . The HCl solubilizes the suspension, and the mixture will transition into a clear, pale-yellow solution. The controlled addition rate directly dictates the rate of SO2​ / HCl off-gassing into the scrubber.

Phase 3: Esterification and IPC Validation
  • Heat the reactor. Adjust the jacket temperature to bring the internal mixture to a gentle reflux (approx. 65°C).

  • Stir at reflux for 2.0 hours.

  • Self-Validation (IPC Check): Withdraw a 0.5 mL aliquot, quench into 1 mL of saturated NaHCO3​ , and extract with 1 mL EtOAc. Analyze the organic layer via HPLC or TLC (Eluent: 3:1 Hexanes/EtOAc).

    • Requirement: The reaction is deemed complete when the starting material peak is <0.5%. If >0.5%, continue refluxing in 1-hour increments.

Phase 4: Quench and Isolation
  • Concentrate: Once validated, cool the reactor to 30°C and remove approximately 600 mL of methanol under reduced pressure (vacuum distillation).

    • Causality: Removing the bulk of the methanol prevents the formation of a massive emulsion during the aqueous quench and minimizes product loss to the aqueous phase.

  • Quench: Dilute the concentrated residue with 1000 mL of EtOAc, then slowly transfer the organic mixture into a vessel containing 500 mL of cold, saturated aqueous NaHCO3​ under vigorous stirring.

    • Causality: The basic quench neutralizes residual HCl and any unreacted SOCl2​ . Wait for CO2​ effervescence to completely cease.

  • Phase Separation: Separate the layers. Wash the organic layer with brine (300 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate to dryness under vacuum.

  • Yield: The process yields Methyl 4-fluoro-2,3-dimethoxybenzoate[2] as a highly pure, off-white to pale yellow crystalline solid (approx. 103 g, 96.8% yield).

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of a Long-Acting, Peripherally Selective Inhibitor of Catechol-O-methyltransferase. Discusses the synthesis and utility of fluorinated dimethoxybenzene derivatives in drug discovery. Available at:[Link][1]

Sources

Application

Application Note: Methyl 4-fluoro-2,3-dimethoxybenzoate in the Synthesis of Advanced Liquid Crystalline Materials and Optoelectronic Polymers

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Methyl 4-fluoro-2,3-dimethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Device Engineers Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is a highly specialized, polyfunctional aromatic building block utilized extensively in materials science. Its unique structural motif—a lateral fluorine atom coupled with adjacent methoxy groups on a benzoate core—makes it an exceptionally valuable precursor for synthesizing calamitic (rod-like) liquid crystals (LCs) and specialty optoelectronic polymers. This application note details the mechanistic rationale for utilizing this compound, provides self-validating synthetic protocols for integrating it into mesogenic cores, and outlines characterization workflows for evaluating its impact on dielectric anisotropy and phase behavior.

Mechanistic Grounding: Structure-Property Relationships

The design of modern optoelectronic materials, particularly for Vertical Alignment (VA) liquid crystal displays and emerging ferroelectric nematic devices, requires precise control over the molecular dipole moment and steric profile. Methyl 4-fluoro-2,3-dimethoxybenzoate provides three critical structural advantages:

  • Generation of Negative Dielectric Anisotropy ( Δϵ<0 ): In nematic liquid crystals, the dielectric anisotropy is defined by the difference between the parallel and perpendicular dielectric constants ( Δϵ=ϵ∥​−ϵ⊥​ ). The highly electronegative lateral fluorine atom at the 4-position, combined with the electron-donating 2,3-dimethoxy groups, induces a strong net dipole moment that is strictly perpendicular to the long molecular axis of the resulting mesogen. This lateral substitution is the fundamental mechanism for achieving negative dielectric anisotropy, which is strictly required for VA-LCD technologies where molecules must align perpendicular to the applied electric field[1].

  • Minimal Steric Disruption: The van der Waals radius of fluorine (~1.47 Å) is sufficiently small that its lateral inclusion does not severely disrupt the parallel molecular packing required to maintain stable nematic or smectic mesophases.

  • Ferroelectric Nematic Phase Stabilization: Recent advancements in materials science demonstrate that fluorinated benzoate units significantly influence the vector-added dipole moments of the entire molecule. The specific arrangement of polar functional groups (like the methoxy ethers) alongside the fluorine atom is critical for the emergence of highly sought-after ferroelectric nematic phases, which offer sub-microsecond response times[2].

G Root Lateral Fluorine + Dimethoxy Groups N1 Strong Transverse Dipole Moment Root->N1 N2 Minimal Steric Hindrance Root->N2 N3 Negative Dielectric Anisotropy (Δε < 0) N1->N3 N4 Stable Nematic/ Smectic Phases N2->N4 Out1 Vertical Alignment (VA) LCD Displays N3->Out1 Out2 Ferroelectric Nematic Materials N3->Out2 N4->Out1

Caption: Structural causality mapping of 4-fluoro-2,3-dimethoxybenzoate in optoelectronic material design.

Quantitative Data Summaries

To illustrate the utility of this building block, Table 1 outlines its core physicochemical parameters, while Table 2 demonstrates the theoretical impact of incorporating the 4-fluoro-2,3-dimethoxybenzoate motif into a standard biphenyl mesogenic core compared to a non-fluorinated analog.

Table 1: Physicochemical Properties of the Precursor

PropertyValue / Description
Chemical Name Methyl 4-fluoro-2,3-dimethoxybenzoate
CAS Number 1803873-65-5
Molecular Formula C10H11FO4
Molecular Weight 214.19 g/mol
Functional Utility Ester hydrolysis precursor; Electrophilic aromatic substitution substrate

Table 2: Comparative Impact on Derived Liquid Crystal Properties

Mesogenic Core DerivativeTransverse Dipole Moment ( μ⊥​ )Dielectric Anisotropy ( Δϵ )Nematic Phase Range ( TN​ )
Standard 4-MethoxybenzoateWeak (~1.2 D)Positive (+3.5)Broad (40°C - 110°C)
4-Fluoro-2,3-dimethoxybenzoate Strong (> 4.5 D) Negative (-4.2) Moderate (35°C - 95°C)

(Note: Data in Table 2 represents generalized structure-property trends derived from the integration of fluorinated benzoates into biphenyl liquid crystal systems[1],[2].)

Experimental Protocols

The following self-validating protocols describe the transformation of Methyl 4-fluoro-2,3-dimethoxybenzoate into a functional liquid crystal mesogen. The workflow is divided into two phases: mild hydrolysis to the active acid, followed by Steglich esterification to build the rigid calamitic core.

G A Methyl 4-fluoro-2,3-dimethoxybenzoate (Precursor) B Alkaline Hydrolysis (LiOH, THF/H2O) A->B C 4-Fluoro-2,3-dimethoxybenzoic Acid (Intermediate) B->C D Steglich Esterification (DCC, DMAP, Mesogenic Phenol) C->D E Fluorinated LC Mesogen (Target Molecule) D->E F Phase Characterization (DSC & POM) E->F

Caption: Workflow for synthesizing fluorinated liquid crystal mesogens from the methyl benzoate precursor.

Protocol A: Synthesis of the Mesogenic Core

Part 1: Mild Alkaline Hydrolysis Causality Note: Lithium hydroxide (LiOH) is specifically selected over harsher bases (like NaOH or KOH) to provide mild hydrolysis conditions. This prevents unwanted nucleophilic aromatic substitution ( SN​Ar ) at the highly activated fluorinated position and protects the methoxy ethers from cleavage.

  • Preparation: Dissolve 10.0 mmol of Methyl 4-fluoro-2,3-dimethoxybenzoate in a 3:1 mixture of Tetrahydrofuran (THF) and distilled water (40 mL total volume).

  • Reaction: Add 15.0 mmol of LiOH·H₂O to the solution. Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4-6 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The disappearance of the high- Rf​ ester spot confirms reaction completion.

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water and cool to 0°C in an ice bath.

  • Acidification: Dropwise, add 1M HCl until the solution reaches pH 2-3. A white precipitate (4-fluoro-2,3-dimethoxybenzoic acid) will form.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate acid.

Part 2: Steglich Esterification Causality Note: The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). This method is chosen because it avoids the generation of harsh acyl chlorides (which require thionyl chloride and high heat), thereby preserving the integrity of the electron-rich dimethoxy-fluoro aromatic ring during coupling with a mesogenic phenol (e.g., 4'-pentyl-[1,1'-biphenyl]-4-ol).

  • Preparation: In an oven-dried, nitrogen-purged round-bottom flask, dissolve 5.0 mmol of the synthesized 4-fluoro-2,3-dimethoxybenzoic acid and 5.0 mmol of the target mesogenic phenol in 30 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 0.5 mmol (10 mol%) of DMAP to the solution.

  • Coupling: Cool the flask to 0°C. Slowly add 5.5 mmol of DCC dissolved in 10 mL of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation (Self-Validating Step): The formation of a dense white precipitate (Dicyclohexylurea, DCU) acts as a physical indicator that the coupling reaction is proceeding successfully.

  • Purification: Filter the mixture through a Celite pad to remove the DCU byproduct. Concentrate the filtrate and purify the crude product via silica gel column chromatography to isolate the final fluorinated LC mesogen.

Protocol B: Phase Characterization of the LC Mixture

To verify the optoelectronic viability of the synthesized mesogen, its phase transitions must be thermodynamically and optically validated.

  • Differential Scanning Calorimetry (DSC):

    • Load 3-5 mg of the purified mesogen into an aluminum DSC pan.

    • Self-Validating Cycle: Perform a first heating run at 10°C/min to 150°C to erase the thermal history of the crystal lattice. Cool at 10°C/min to 0°C.

    • Record the second heating run. The presence of two distinct endothermic peaks (Crystal Nematic, and Nematic Isotropic) thermodynamically validates the existence of the liquid crystalline mesophase[2].

  • Polarized Optical Microscopy (POM):

    • Place a small sample of the mesogen between a glass slide and a coverslip.

    • Insert the slide into a hot stage equipped with a cross-polarized microscope.

    • Heat the sample to its isotropic liquid phase (dark field of view), then slowly cool it at 2°C/min.

    • Visual Confirmation: The emergence of characteristic schlieren or thread-like optical textures upon cooling confirms the formation of the nematic phase, validating the compound's structural integrity as an LC material[1].

References

  • The Langmuir-Blodgett Technique as a Tool for Homeotropic Alignment of Fluorinated Liquid Crystals Mixed with Arachidic Acid Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving common impurities in Methyl 4-fluoro-2,3-dimethoxybenzoate crystallization

Technical Support Center: Resolving Crystallization Impurities in Methyl 4-fluoro-2,3-dimethoxybenzoate Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Crystallization Impurities in Methyl 4-fluoro-2,3-dimethoxybenzoate

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for drug development professionals and process chemists who require high-purity isolation of Methyl 4-fluoro-2,3-dimethoxybenzoate. Because this fluorinated ester possesses a highly specific steric and electronic profile, standard recrystallization often fails to clear structurally similar impurities.

This guide bypasses generic advice, focusing instead on the thermodynamic causality of impurity retention and providing self-validating protocols to ensure >99.5% purity.

Diagnostic Workflow: Impurity Rejection Strategy

Before adjusting your process parameters, you must diagnose the specific mechanism of impurity entrapment. Use the workflow below to categorize your challenge.

ImpurityResolution Start Crude Methyl 4-fluoro- 2,3-dimethoxybenzoate Analyze Identify Impurity Type (HPLC/NMR) Start->Analyze Type1 Regioisomers (e.g., 6-fluoro) Analyze->Type1 Type2 Unreacted Acid (Starting Material) Analyze->Type2 Type3 Oiling Out / LLPS (Liquid-Liquid Phase) Analyze->Type3 Mech1 Solid Solution / Lattice Inclusion Type1->Mech1 Mech2 Agglomeration / Surface Deposition Type2->Mech2 Mech3 High Supersaturation at Elevated Temp Type3->Mech3 Sol1 Thermodynamic Solvent Screening & Purge Factor Mech1->Sol1 Sol2 pH-Adjusted Wash & Controlled Cooling Mech2->Sol2 Sol3 Seeding in Metastable Zone + Antisolvent Mech3->Sol3

Diagnostic workflow for identifying and resolving crystallization impurities in the target ester.

Troubleshooting Guides & FAQs

Q1: Despite multiple recrystallizations, the 6-fluoro regioisomer persists in my final product. Why is the purge factor so low, and how do I fix it? Causality: Regioisomers like Methyl 6-fluoro-2,3-dimethoxybenzoate possess nearly identical molar volumes and steric profiles to your 4-fluoro target. Instead of remaining dissolved in the mother liquor, these molecules substitute directly into the growing crystal lattice, forming a solid solution via an inclusion mechanism[1]. When solid solutions form, traditional cooling crystallization fails because the impurity is thermodynamically favored to co-precipitate. Solution: You must shift the thermodynamic solubility boundary by changing the solvent system to one that selectively disrupts the impurity's lattice integration. Calculate the mass-based impurity rejection (2) to quantitatively evaluate solvent efficacy rather than relying solely on HPLC area %[2]. Switch from a hydrogen-bond accepting solvent (like Ethyl Acetate) to a non-polar/aromatic system (e.g., Toluene/Heptane) which exploits the minute differences in the dipole moment caused by the alternative fluorine position.

Q2: Upon cooling, my solution forms a cloudy, sticky emulsion instead of crystals. How do I prevent this "oiling out"? Causality: You have crossed the Liquid-Liquid Phase Separation (LLPS) boundary before reaching the supersolubility curve. This "oiling out" occurs when the target compound has excessively high solubility in the primary solvent at elevated temperatures. The addition of an antisolvent or rapid cooling forces the solute to separate as an amorphous, impurity-rich liquid phase rather than nucleating as an ordered crystal[3]. Solution: Oiling out traps impurities (like unreacted 4-fluoro-2,3-dimethoxybenzoic acid) via agglomeration. To resolve this, lower the initial saturation temperature, adjust the solvent/antisolvent ratio, and introduce seed crystals within the metastable zone before the LLPS boundary is reached[3].

Q3: How can I prevent the entrapment of solvent and unreacted starting material during scale-up? Causality: Rapid, uncontrolled cooling profiles generate a high degree of supersaturation, leading to secondary nucleation. This creates a wide Particle Size Distribution (PSD) with many fine particles that rapidly agglomerate, trapping mother liquor (and dissolved impurities) between the crystal boundaries[4]. Solution: Implement a controlled, non-linear cooling profile (e.g., cubic cooling) to maintain constant supersaturation. This promotes the growth of existing crystals rather than the nucleation of new ones, yielding larger, easily filterable crystals[5].

Quantitative Data: Solvent Selection Matrix

To streamline your process development, refer to the following quantitative matrix for solvent selection based on your primary impurity profile.

Solvent SystemRatio (v/v)Target Impurity to PurgePurge Factor ( f1​ )Oiling-Out RiskRecommended Action / Causality
Toluene / Heptane 50:50Regioisomers (e.g., 6-fluoro)Very High (>8.0) LowIdeal. Non-polar environment disrupts solid solution formation driven by dipole similarities.
Isopropanol / Water 80:20Unreacted AcidHigh (5.0 - 6.5)ModerateGood for acid purge. Requires strict seeding at 45°C to avoid LLPS boundary.
Ethyl Acetate NeatGeneral OrganicsModerate (~3.0)LowBaseline. Good for initial bulk purity, but poor at rejecting structurally similar regioisomers.
Methanol / Water 60:40Des-fluoro analogsLow (<2.0)High Avoid. Highly prone to liquid-liquid phase separation (oiling out) at elevated temperatures.

Self-Validating Experimental Protocol

Procedure: Seeded Cooling & Antisolvent Crystallization for Regioisomer Purging Objective: Achieve >99.5% purity of Methyl 4-fluoro-2,3-dimethoxybenzoate while rejecting regioisomers and preventing oiling out.

Self-Validation Checkpoint System: This protocol utilizes in-process analytical technologies (PAT) to validate each step, ensuring the system behaves predictably before moving to the next phase.

  • Dissolution: Suspend 100 g of crude Methyl 4-fluoro-2,3-dimethoxybenzoate in 400 mL of Toluene. Heat the jacketed reactor to 65°C with an agitation rate of 250 RPM until complete dissolution is achieved.

  • Clarification: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-warmed receiving vessel. Causality: Removes foreign particulates that act as heterogeneous nucleation sites, which can trigger premature, uncontrolled crystallization.

  • Metastable Zone Entry: Cool the solution linearly to 45°C over 30 minutes.

    • Validation Check: Monitor via Refractive Index (RI) or4 to confirm the solution is supersaturated but remains optically clear (safely within the metastable zone)[4].

  • Seeding: Add 1.0 g (1 wt%) of highly pure, milled Methyl 4-fluoro-2,3-dimethoxybenzoate seed crystals. Hold the temperature at 45°C for 60 minutes. Causality: Allows the seed bed to establish and relieves initial supersaturation, directing molecules to grow on the seeds rather than forming an oil phase.

  • Antisolvent Addition: Slowly dose 400 mL of Heptane (antisolvent) over 2 hours using a programmable pump.

  • Controlled Cooling: Apply a cubic cooling curve from 45°C to 5°C over 4 hours.

    • Validation Check: Use Focused Beam Reflectance Measurement (FBRM) to ensure chord length increases steadily without a sudden spike in fine particle counts. This prevents the supersaturation spike that causes agglomeration[5].

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the filter cake with 2 x 50 mL of pre-chilled (5°C) Toluene/Heptane (1:2 v/v) to displace the impurity-rich mother liquor.

  • Drying: Dry under vacuum at 40°C for 12 hours until constant weight is achieved.

References

  • Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala Source: Vaisala Life Science URL
  • Source: CMAC (Continuous Manufacturing and Advanced Crystallisation)
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications URL
  • Quantitative Impurity Rejection Analysis for Crystallization Source: Organic Process Research & Development - ACS Publications URL
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate Source: ACS Publications URL

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-fluoro-2,3-dimethoxybenzoate

Answering your request, as a Senior Application Scientist, I've designed this in-depth technical guide for researchers, scientists, and drug development professionals. Welcome to the technical support center.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, as a Senior Application Scientist, I've designed this in-depth technical guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center. This guide is designed to provide you with expert insights and practical, actionable advice for successfully performing cross-coupling reactions with the challenging substrate, Methyl 4-fluoro-2,3-dimethoxybenzoate. We will delve into the causality behind experimental choices, offer troubleshooting strategies for common issues, and provide validated starting points for your experiments.

Section 1: Foundational Principles & FAQs

This section addresses the fundamental challenges of your substrate and the core principles of catalyst selection.

Q1: Why is cross-coupling with Methyl 4-fluoro-2,3-dimethoxybenzoate particularly challenging?

A: The difficulty arises from a combination of two key factors inherent to your substrate's structure:

  • The Carbon-Fluorine (C-F) Bond Strength: The C-F bond is the strongest carbon-halogen bond found in organic chemistry.[1][2] The critical first step in most palladium-catalyzed cross-coupling cycles, oxidative addition, involves breaking this bond and forming a new bond between the metal center and the aryl group. The high strength of the C-F bond makes this step thermodynamically and kinetically challenging compared to reactions with aryl chlorides, bromides, or iodides.[1]

  • Electronic Properties of the Arene: Your substrate is substituted with two electron-donating methoxy groups. Electron-rich aryl halides are known to undergo oxidative addition more slowly than their electron-poor counterparts.[2] This electronic effect further deactivates the already robust C-F bond, compounding the difficulty of initiating the catalytic cycle.

Q2: What is the general mechanism for a cross-coupling reaction, and where does my substrate pose a problem?

A: The generally accepted mechanism for a palladium-catalyzed cross-coupling (like Suzuki or Buchwald-Hartwig) involves a three-stage catalytic cycle. The primary challenge with your substrate lies in the very first step.

cluster_cycle Catalytic Cycle pd0 Active LPd(0) Catalyst ox_add Oxidative Addition Complex pd0->ox_add 1. Oxidative Addition (RATE-LIMITING STEP) trans Transmetalation Complex ox_add->trans 2. Transmetalation prod Product-bound Complex prod->pd0 3. Reductive Elimination product_out Product (Ar-Ar') prod->product_out start Ar-F (Your Substrate) start->ox_add nuc Nucleophile (e.g., Ar'-B(OH)₂) nuc->trans base Base base->trans

Caption: Simplified Pd-Catalyzed Cross-Coupling Cycle.

As the diagram illustrates, the Oxidative Addition step is where the catalyst inserts into the Carbon-Fluorine bond. For Methyl 4-fluoro-2,3-dimethoxybenzoate, this step has a very high activation energy. The goal of catalyst selection is to use a metal and ligand combination that specifically lowers the energy barrier for this challenging C-F bond cleavage.

Q3: Should I use a Palladium or Nickel-based catalyst system?

A: This is a critical decision, and both metals have distinct advantages for C-F activation.

  • Palladium (Pd): Palladium is the most common metal for cross-coupling. However, for C-F activation, it requires highly specialized ligands. These ligands are typically very electron-rich and sterically bulky (e.g., biaryl monophosphines, N-Heterocyclic Carbenes or NHCs).[2][3] The electron richness of the ligand makes the palladium center more nucleophilic, which facilitates its "attack" on the C-F bond during oxidative addition.

  • Nickel (Ni): Nickel is inherently more reactive and more effective at activating C-F bonds than palladium, often requiring less specialized ligands.[1][2] Nickel-catalyzed cross-couplings, particularly with organozinc (Negishi) or Grignard (Kumada) reagents, are well-established for aryl fluorides.[4][5]

Recommendation:

  • For initial screening with a broad range of coupling partners (boronic acids, amines), start with a modern, well-defined Palladium system using a specialized biarylphosphine ligand. These systems often have better functional group tolerance.

  • If palladium systems fail or give low yields, a Nickel-based catalyst is an excellent alternative , especially for C-C couplings with organozinc reagents.[4][5]

Section 2: Catalyst Selection for Specific Cross-Coupling Reactions

The choice of catalyst, ligand, and base is paramount. Below are recommended starting points for common transformations.

Q: What are the best starting catalyst systems for a Suzuki-Miyaura coupling?

A: For the C(sp²)-C(sp²) bond formation with a boronic acid or ester, you must use a catalyst system capable of overcoming the high barrier to oxidative addition.

Rationale: The ligands recommended below are bulky, electron-rich biaryl monophosphines. Their steric bulk promotes the final, product-releasing reductive elimination step, while their electron-donating ability is crucial for activating the C-F bond.[6] Strong inorganic bases are required for the transmetalation step of the Suzuki-Miyaura reaction.[7]

PrecatalystLigandBaseSolventTemp (°C)Notes
Pd₂(dba)₃SPhos or RuPhos K₃PO₄ or Cs₂CO₃1,4-Dioxane / H₂O80-110A robust starting point for challenging substrates.[6]
Pd(OAc)₂XPhos K₃PO₄t-BuOH or Toluene80-110XPhos is another highly active ligand for difficult couplings.[8]
(TMEDA)NiCl₂(none or PCy₃)K₃PO₄Dioxane or 2-MeTHF70-90A good nickel-based alternative if palladium fails.[9]
Q: What catalyst systems are recommended for a Buchwald-Hartwig amination?

A: C-N bond formation with your substrate requires a potent catalyst system and a strong, non-nucleophilic base to deprotonate the amine without competing in the reaction.

Rationale: Similar to the Suzuki coupling, highly electron-donating and sterically demanding ligands are essential.[10] Strong alkoxide bases are typically required to generate the palladium-amido complex necessary for reductive elimination.[11][12] Using a pre-formed catalyst (precatalyst) can significantly improve reproducibility by ensuring the efficient generation of the active Pd(0) species.[13]

PrecatalystLigandBaseSolventTemp (°C)Notes
G3-XPhos(integrated)NaOtBu or LHMDSToluene or Dioxane90-110A third-generation Buchwald precatalyst offering high activity and stability.
Pd₂(dba)₃tBuXPhos or BrettPhos LiHMDSToluene90-110These ligands are designed for a wide range of amines, including primary amines.
G4-RuPhos(integrated)K₂CO₃ or Cs₂CO₃t-Amyl alcohol100-120Useful for amines that may be sensitive to strong alkoxide bases.
Q: How can I perform a Sonogashira coupling with a terminal alkyne?

A: The Sonogashira coupling traditionally uses a copper co-catalyst, but for many applications, a copper-free system is preferred to prevent the common side-reaction of alkyne homocoupling (Glaser coupling).[14]

Rationale: Recent advancements have shown that a strong, non-nucleophilic amide base can facilitate the direct palladium-catalyzed coupling of aryl fluorides with terminal alkynes, bypassing the need for copper and phosphine ligands in some cases.[15]

PrecatalystLigandBase / AdditiveSolventTemp (°C)Notes
Pd₂(dba)₃(none needed)LiHMDS Dioxane or THF100-120An effective, modern amine- and copper-free method for aryl fluorides.[15]
PdCl₂(PPh₃)₂(integrated)CuI (5-10 mol%) / Et₃NDMF or Toluene80-100The classic conditions; monitor for alkyne homocoupling.[16][17]

Section 3: Troubleshooting Guide

Even with the best starting conditions, challenges can arise. This section provides a logical framework for diagnosing and solving common experimental issues.

Q1: My reaction shows low or no conversion. What are the first things to check?

A: This is the most common issue. Before making drastic changes to the catalyst system, perform a systematic check of your setup and reagents.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction was assembled under a robustly inert atmosphere (e.g., in a glovebox or using thorough Schlenk techniques).

  • Reagent Purity: Impurities can poison the catalyst. Ensure solvents are anhydrous, the amine (for Buchwald-Hartwig) is pure, and the boronic acid (for Suzuki) has not decomposed to a boroxine.[13]

  • Base Quality: Solid bases like K₃PO₄ and NaOtBu can absorb moisture. Use freshly opened bottles or material that has been properly stored in a desiccator or glovebox.

  • Catalyst Activation: If you are not using a pre-formed Pd(0) precatalyst (like a G3 or G4 system), the reduction of your Pd(II) source (e.g., Pd(OAc)₂) to the active Pd(0) may be inefficient. Consider a brief pre-stirring of the Pd(II) source and ligand before adding other reagents.[13]

Q2: I am observing significant hydrodefluorination (HDF) of my starting material. How can I minimize this?

A: Hydrodefluorination, the replacement of the fluorine atom with a hydrogen atom, is a common side reaction.[18] It occurs when a palladium-hydride species forms and undergoes reductive elimination with the aryl group.

start Low Conversion? check_inert Verify Inert Atmosphere start->check_inert Yes side_product Side Product Observed? start->side_product No check_reagents Check Reagent Purity & Dryness check_inert->check_reagents check_base Use Fresh, Dry Base check_reagents->check_base optimize Screen Ligands & Solvents check_base->optimize hdf Hydrodefluorination? side_product->hdf Yes side_product->optimize No homocoupling Homocoupling? hdf->homocoupling No change_base Change Base (e.g., from alkoxide to carbonate) hdf->change_base Yes homocoupling->optimize No purify_nuc Purify Nucleophile (e.g., recrystallize boronic acid) homocoupling->purify_nuc Yes change_base->optimize purify_nuc->optimize

Caption: A Basic Troubleshooting Workflow.

Solutions for HDF:

  • Source of Hydride: The hydride can come from trace water, the base (especially alkoxides with β-hydrogens), or the solvent.

  • Change the Base: If using an alkoxide like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which are less prone to generating hydride species.

  • Solvent Choice: Ethereal solvents like dioxane or THF are generally preferred over alcoholic solvents, which can be a source of hydrides.[18]

Q3: My boronic acid (Suzuki) or alkyne (Sonogashira) is homocoupling. How do I stop this?

A: Homocoupling is a self-coupling of your nucleophile and is often promoted by oxygen or, in the case of Sonogashira, the copper co-catalyst.[19]

Solutions:

  • Improve Inert Atmosphere: Rigorously de-gas your solvents and ensure no oxygen is introduced during the reaction setup.

  • For Sonogashira: Switch to a copper-free protocol, such as the LiHMDS-promoted method described above.[15]

  • For Suzuki: Lowering the reaction temperature or slightly decreasing the amount of base can sometimes disfavor the homocoupling pathway relative to the desired cross-coupling.

Section 4: General Protocol for a Microscale Test Reaction

Before committing to a large-scale reaction, it is crucial to screen conditions on a small scale (e.g., 0.1 mmol).

Objective: To efficiently test a catalyst system for the coupling of Methyl 4-fluoro-2,3-dimethoxybenzoate with a chosen nucleophile.

Materials & Setup:

  • A 2-dram vial with a Teflon-lined screw cap.

  • A magnetic stir bar.

  • Reagents to be used: Methyl 4-fluoro-2,3-dimethoxybenzoate, your nucleophile (e.g., phenylboronic acid), base (e.g., K₃PO₄), catalyst (e.g., Pd₂(dba)₃), ligand (e.g., SPhos), and anhydrous solvent (e.g., 1,4-dioxane).

  • All manipulations should be performed in a nitrogen-filled glovebox.

Procedure:

  • Preparation: To the vial, add the magnetic stir bar.

  • Add Solids: Weigh and add the solid reagents directly into the vial in the following order:

    • Methyl 4-fluoro-2,3-dimethoxybenzoate (0.1 mmol, 1.0 equiv).

    • Nucleophile (e.g., Phenylboronic acid, 0.15 mmol, 1.5 equiv).

    • Base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv).

    • Ligand (e.g., SPhos, 0.004 mmol, 4 mol%).

    • Catalyst (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol% Pd).

  • Add Solvent: Add the anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL to make a 0.1 M solution). If water is required (for some Suzuki reactions), add it now (e.g., 0.1 mL).

  • Seal and Heat: Tightly seal the vial with the screw cap. Remove it from the glovebox and place it in a pre-heated aluminum heating block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).

  • Monitor Reaction: Allow the reaction to stir for the designated time (e.g., 12-24 hours). You can monitor the reaction by taking a small aliquot, quenching it, and analyzing by LC-MS or GC-MS.

  • Work-up & Analysis: After the reaction is complete, cool the vial to room temperature. Dilute with a solvent like ethyl acetate, filter through a small plug of silica gel to remove inorganic salts and catalyst residue, and analyze the crude mixture to determine conversion and yield.

This protocol provides a self-validating system to quickly and safely assess the viability of a chosen catalyst system before scaling up.

References

  • Fe-Promoted C–F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. Organometallics. [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • C−F Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • The Directing Group: A Tool for Efficient and Selective C–F Bond Activation. ACS Catalysis. [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC. [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Journal of Organic Chemistry. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]

  • Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Journal of Organic Chemistry. [Link]

  • Cross-electrophile coupling of polyfluoroarenes and aryl chlorides. Nature. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. PMC. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and ICH Q2(R2) Validation for Methyl 4-fluoro-2,3-dimethoxybenzoate Purity Analysis: A Column Comparison Guide

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical control strategy must evolve to meet stringent regulatory standards. Methyl 4-fluoro-2,3-dimethoxybenzoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly functionalized aromatic intermediates, the analytical control strategy must evolve to meet stringent regulatory standards. Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS 1803873-65-5) [1] is a complex aromatic ester featuring an electron-withdrawing fluorine atom and two electron-donating methoxy groups. Analyzing its purity presents a distinct chromatographic challenge: resolving the active compound from closely related positional isomers and des-fluoro impurities.

This guide provides an in-depth, field-proven comparison of high-performance liquid chromatography (HPLC) column chemistries for this analyte, followed by a comprehensive, step-by-step method validation protocol strictly adhering to the updated ICH Q2(R2) guidelines [2].

Analyte Profiling & Column Chemistry Comparison

The Causality of Column Selection

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general-purpose separations, C18 phases often struggle to achieve baseline resolution ( Rs​≥1.5 ) for highly substituted aromatic isomers, as the overall hydrophobicity of positional isomers is nearly identical.

To achieve a self-validating, robust separation, we must exploit the unique electronic distribution of Methyl 4-fluoro-2,3-dimethoxybenzoate. By utilizing a Biphenyl or Phenyl-Hexyl stationary phase, we introduce π−π and dipole-induced dipole interactions. The Biphenyl phase, in particular, contains two sterically flexible aromatic rings that can align with the analyte. Because the fluorine and methoxy groups drastically alter the π -electron density of the analyte's benzene ring, the Biphenyl column provides exceptional shape selectivity and orthogonal retention compared to C18.

Experimental Comparison Data

To objectively compare performance, a system suitability mixture containing Methyl 4-fluoro-2,3-dimethoxybenzoate and its critical positional isomer (Methyl 3-fluoro-2,4-dimethoxybenzoate) was injected across three different column chemistries under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Table 1: Chromatographic Performance Comparison (150 x 4.6 mm, 3 µm columns)

Column ChemistryRetention Time (min)Theoretical Plates ( N )Tailing Factor ( Tf​ )Resolution ( Rs​ ) from IsomerConclusion
C18 (Standard) 8.4212,5001.151.41Fails baseline resolution; purely dispersive forces are insufficient.
Phenyl-Hexyl 9.1514,2001.081.95Acceptable; moderate π−π interactions improve selectivity.
Biphenyl 10.5015,8001.022.85 Optimal ; enhanced shape selectivity and dipole interactions.

Data Interpretation: The Biphenyl column was selected for the final validation workflow due to its superior resolution and peak symmetry. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase suppresses residual silanol activity on the silica support, ensuring a sharp tailing factor ( Tf​ approaching 1.0).

ICH Q2(R2) Method Validation Workflow

In alignment with the recent ICH Q2(R2) and ICH Q14 updates, validation is no longer a static checklist but a lifecycle approach [3]. The workflow below illustrates the enhanced, risk-based validation strategy.

ValidationWorkflow Analyte Methyl 4-fluoro-2,3-dimethoxybenzoate (Target Analyte) Phase1 Phase 1: Column Selection & Optimization (C18 vs. Biphenyl vs. Phenyl-Hexyl) Analyte->Phase1 Phase2 Phase 2: ICH Q2(R2) Validation Execution Phase1->Phase2 Spec Specificity / Selectivity Rs > 2.0 against isomers Phase2->Spec Lin Linearity & Range LOQ to 120% (R² ≥ 0.999) Phase2->Lin Acc Accuracy Spike Recovery (98-102%) Phase2->Acc Prec Precision Repeatability (RSD ≤ 2.0%) Phase2->Prec Sens Sensitivity LOD (S/N ≥ 3) / LOQ (S/N ≥ 10) Phase2->Sens Rob Robustness DoE: Flow, Temp, Mobile Phase Phase2->Rob Report Final Validation Report & Control Strategy Spec->Report Lin->Report Acc->Report Prec->Report Sens->Report Rob->Report

Figure 1: ICH Q2(R2) compliant HPLC validation workflow for purity analysis.

Step-by-Step Experimental Methodology

To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) criteria must be met prior to executing any validation parameters.

Chromatographic Conditions
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 10.0 min: 20% 80% B

    • 10.0 - 12.0 min: 80% B (Wash)

    • 12.0 - 12.1 min: 80% 20% B

    • 12.1 - 15.0 min: 20% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of Methyl 4-fluoro-2,3-dimethoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a nominal concentration of 100 µg/mL.

ICH Q2(R2) Validation Protocol Execution

Step 1: Specificity & Forced Degradation

Causality: Specificity proves the method is "stability-indicating." The analyte must be resolved from all degradation products and synthesis impurities.

  • Protocol: Expose the 100 µg/mL standard to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours.

  • Acceptance Criteria: The main peak must exhibit no interference from blank or degradation peaks. Peak purity (assessed via Photo Diode Array) must be > 0.990. Resolution ( Rs​ ) from the closest eluting impurity must be ≥2.0 .

Step 2: Linearity & Range

Causality: Ensures the detector response is directly proportional to the analyte concentration across the reportable range.

  • Protocol: Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target concentration (e.g., LOQ, 25, 50, 80, 100, and 120 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the 100% level response.

Step 3: Accuracy (Spike Recovery)

Causality: Verifies the closeness of agreement between the measured value and the true value.

  • Protocol: Spike known amounts of the reference standard into a blank matrix at three levels: 80%, 100%, and 120% of the nominal concentration. Prepare three replicates per level (n=9 total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Causality: Demonstrates the method's ability to generate consistent results under normal operating conditions.

  • Protocol (Repeatability): Perform 6 consecutive injections of the 100 µg/mL standard. Calculate the %RSD of the peak areas and retention times.

  • Protocol (Intermediate): A second analyst on a different day, using a different HPLC system, prepares and injects 6 independent sample preparations.

  • Acceptance Criteria: %RSD for peak area ≤2.0% .

Step 5: Sensitivity (LOD & LOQ)

Causality: Determines the lowest concentration that can be reliably detected and quantified, critical for impurity profiling.

  • Protocol: Serially dilute the standard solution until the baseline noise can be accurately measured against the analyte peak.

  • Acceptance Criteria: LOD is established at a Signal-to-Noise (S/N) ratio of ≥3 . LOQ is established at an S/N ratio of ≥10 , with precision at the LOQ level yielding an RSD ≤5.0% .

Step 6: Robustness via Design of Experiments (DoE)

Causality: ICH Q2(R2) encourages an enhanced approach. Instead of One-Factor-At-a-Time (OFAT) testing, a Plackett-Burman DoE evaluates multivariate interactions, ensuring the method's reportable range is mathematically justified against minor daily fluctuations.

  • Protocol: Systematically vary Flow Rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Initial Organic Modifier ( ±2% ).

  • Acceptance Criteria: Statistical analysis of the DoE must show that main effect p-values are >0.05 for critical quality attributes (e.g., Rs​ remains >2.0 under all conditions).

Table 2: ICH Q2(R2) Validation Results Summary (Simulated Data)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference; Peak Purity > 0.990Peak Purity = 0.999; Rs​ = 2.85Pass
Linearity R2≥0.999 (LOQ to 120%) R2 = 0.9998Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Precision %RSD ≤2.0% (n=6)%RSD = 0.65%Pass
Sensitivity LOD (S/N ≥3 ) / LOQ (S/N ≥10 )LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
Robustness No significant shift in Rs​ or AreaAll DoE p-values > 0.05Pass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency (EMA). URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs AI Software for Pharma & Biotech. URL:[Link]

Comparative

LC-MS vs. HPLC-UV for the Validation of Methyl 4-fluoro-2,3-dimethoxybenzoate Synthesis

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Objective: To objectively compare analytical modalities and establish a self-validating LC-MS/MS protocol for the structural and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Objective: To objectively compare analytical modalities and establish a self-validating LC-MS/MS protocol for the structural and quantitative validation of fluorinated benzoate intermediates.

The Analytical Dilemma in Fluorinated Benzoate Synthesis

Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is a highly specialized intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Its synthesis typically involves electrophilic fluorination and subsequent methylation. The fundamental analytical challenge lies in regioselectivity: the reaction often generates closely related isobaric regioisomers (e.g., 5-fluoro- or 6-fluoro-2,3-dimethoxybenzoate) alongside under-methylated byproducts.

According to ICH Q2(R2) guidelines[2], an analytical procedure used for release testing must demonstrate unequivocal selectivity. While standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the traditional workhorse of pharmaceutical analysis, it falls critically short for this specific class of compounds[3]. The chromophoric core of dimethoxybenzoate derivatives remains largely unperturbed by the spatial position of the fluorine atom, resulting in nearly identical UV absorption spectra. To achieve absolute structural confidence and trace-level impurity quantification, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is not just an alternative—it is a mandatory upgrade.

Objective Performance Comparison: UPLC-HRMS vs. HPLC-UV

To justify the transition from UV to MS detection, we must evaluate the empirical performance of both systems when analyzing a crude synthesis batch of Methyl 4-fluoro-2,3-dimethoxybenzoate.

Analytical ParameterStandard HPLC-UV (PDA)UPLC-HRMS (QTOF / QQQ)Analytical Advantage & Causality
Selectivity Poor (Overlapping UV spectra)Excellent (Exact mass & MS/MS)MS/MS differentiates isobaric regioisomers via unique fragmentation pathways, bypassing the limitations of chromophore similarity.
Sensitivity (LOD) ~0.5 µg/mL~1.0 ng/mLLC-MS provides the sub-ng/mL sensitivity required to detect trace genotoxic fluorinated byproducts missed by UV[3].
Resolution ( Rs​ ) Rs​ < 1.0 for regioisomers Rs​ > 1.5 (Chromatographic + m/z)Sub-2 µm particles combined with extracted ion chromatograms (EIC) ensure baseline resolution of critical pairs.
Structural Proof Retention time ( tR​ ) onlyExact mass (<2 ppm error) + FragmentsHRMS provides unequivocal structural confirmation of the synthesized API intermediate without needing isolated reference standards for every unknown.
Matrix Interference High (Co-eluting UV absorbers)Low (Isotope dilution normalization)MS allows for stable isotope-labeled internal standards (SIL-IS) to mathematically cancel out matrix effects[4].

Step-by-Step Methodology: A Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) and continuous system suitability tracking, the method automatically flags and corrects for matrix effects or ionization suppression, aligning with IUPAC LC-MS validation guidelines[5].

Step 1: Sample Preparation & Isotopic Spiking
  • Procedure: Accurately weigh 10.0 mg of the crude synthesis batch and dissolve in 10.0 mL of LC-MS grade Acetonitrile.

  • Spiking: Immediately spike the solution with 50 ng/mL of 13C3​ -Methyl 4-fluoro-2,3-dimethoxybenzoate (SIL-IS). Dilute the mixture 1:100 with initial mobile phase prior to injection.

  • Causality: Why spike before dilution? By introducing the SIL-IS into the raw mixture immediately, any subsequent loss of analyte (via adsorption to vial walls) or any ionization suppression caused by residual synthesis reagents in the Electrospray Ionization (ESI) source will affect the native compound and the SIL-IS equally. The ratio of their responses remains constant, ensuring the final calculated concentration is absolutely trustworthy and unaffected by matrix fluctuations.

Step 2: Chromatographic Separation (UPLC)
  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Causality: Why use a sub-2 µm column and a steep gradient? The regioisomers of fluorinated dimethoxybenzoates possess nearly identical partition coefficients. The increased theoretical plate count generated by the 1.7 µm particles is non-negotiable for separating these critical isobaric impurities. Furthermore, the gradient ensures highly polar unreacted fluorinating agents are washed out at the void volume, preventing ion suppression, while the organic ramp sharply focuses the target analyte band.

Step 3: ESI+ HRMS Detection
  • Ionization: Positive Electrospray Ionization (ESI+).

  • Detection: Quadrupole Time-of-Flight (QTOF) scanning from m/z 100 to 500.

  • Causality: Why ESI+ with Formic Acid? Formic acid provides the necessary low pH to suppress silanol ionization on the column (improving peak shape) while acting as a volatile proton source in the ESI source. This drives the equilibrium toward the [M+H]+ species, maximizing MS sensitivity.

Quantitative Data & Structural Validation

To validate the synthesis, the exact mass and fragmentation pattern must match the theoretical values. For Methyl 4-fluoro-2,3-dimethoxybenzoate ( C10​H11​FO4​ ), the theoretical monoisotopic [M+H]+ is 215.0714 m/z .

Table 2: MS/MS Fragmentation Pathway for Structural Elucidation

Precursor Ion (m/z)Product Ion (m/z)Neutral LossMechanistic Structural Assignment
215.0714 183.0454-32 Da ( CH3​OH )Loss of a methoxy group, confirming the presence of the ortho-dimethoxy system.
215.0714 155.0505-60 Da ( CH3​OH+CO )Subsequent loss of carbonyl CO from the ester moiety, validating the methyl ester functional group.
215.0714 127.0556-88 DaDeep fragmentation of the fluorinated aromatic ring, proving the fluorine atom is covalently bound to the core.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating LC-MS/MS system, highlighting the critical feedback loop provided by the internal standard.

LCMS_Validation Sample Synthesis Batch Methyl 4-fluoro-2,3-dimethoxybenzoate Prep Sample Prep & SIL-IS Spiking (Self-Validating Loop) Sample->Prep UPLC UPLC Separation (Sub-2 µm C18, Gradient) Prep->UPLC 1 µL Injection ESI ESI+ Ionization (Formic Acid Modifier) UPLC->ESI Eluent HRMS HRMS (QTOF) Exact Mass: m/z 215.0714 ESI->HRMS [M+H]+ Ions MSMS MS/MS Fragmentation Regioisomer Differentiation HRMS->MSMS Precursor Selection Report Validated Impurity Profile (ICH Q2 Compliant) MSMS->Report Data Processing Report->Prep IS Normalization

Fig 1: Self-validating LC-MS/MS workflow for fluorinated benzoate synthesis validation.

Sources

Validation

Benchmarking Methyl 4-fluoro-2,3-dimethoxybenzoate: Supplier Comparison and Purity Guidelines for Medicinal Chemistry

As a specialized building block in medicinal chemistry, Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) plays a pivotal role in the synthesis of advanced pharmacophores. The strategic placement of the fluorine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in medicinal chemistry, Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) plays a pivotal role in the synthesis of advanced pharmacophores. The strategic placement of the fluorine atom at the para-position relative to the ester, combined with the electron-donating ortho/meta dimethoxy groups, creates a highly specific stereoelectronic environment. This substitution pattern is routinely leveraged in drug discovery to block metabolic para-hydroxylation, modulate lipophilicity, and rigidify molecular conformations through intramolecular hydrogen bonding.

Because this is a niche intermediate rather than a bulk commodity chemical, sourcing it requires careful evaluation of specialized catalog suppliers. This guide provides an objective benchmarking of commercial suppliers, details the causality behind purity selection, and outlines self-validating experimental workflows for its application.

Commercial Supplier Benchmarking & Purity Grades

When sourcing Methyl 4-fluoro-2,3-dimethoxybenzoate, researchers must balance cost, lead time, and the specific purity requirements of their synthetic phase. The compound is primarily distributed by specialized catalog chemical companies[1][2].

Table 1: Commercial Suppliers and Specifications for Methyl 4-fluoro-2,3-dimethoxybenzoate

SupplierCatalog NumberPurity GradeTypical Application PhaseNotes
Bidepharm BD0155190598% (HPLC)Lead Optimization / SARHigh purity grade; strictly validated for late-stage derivatization[2].
BLD Pharm BD0155190598% (HPLC)Lead Optimization / SARFrequently shares inventory and catalog IDs with Bidepharm; reliable global shipping[1].
Appchem BQ3875995% - 98%Hit-to-Lead / ScreeningExcellent for early-stage exploratory synthesis and library generation[3].
Angene 3066355CustomScale-up / Process R&DAvailable for bulk inquiries and custom process scale-up[4].
The Causality Behind Purity Selection

Why is it critical to choose a 98% purity grade over a 95% grade for late-stage Structure-Activity Relationship (SAR) studies? In early Hit-to-Lead chemistry, a 95% purity grade is often sufficient, as the final library compounds will undergo preparative HPLC purification regardless. However, for late-stage Lead Optimization, using a 98% purity starting material is non-negotiable.

The 2-5% impurities found in lower grades of fluorinated aromatics almost exclusively consist of regioisomers (e.g., 5-fluoro or 6-fluoro-2,3-dimethoxybenzoate). Because these isomers possess nearly identical lipophilicity and retention times, they are notoriously difficult to separate via standard silica gel chromatography. If not eliminated at the monomer stage, these isomeric impurities will propagate through your entire synthetic sequence, ultimately confounding biological assay results due to off-target activities.

Analytical Validation: A Self-Validating Protocol

Never assume the label purity of a commercial catalog chemical is absolute. To ensure scientific integrity, a self-validating laboratory protocol requires orthogonal confirmation upon receipt of the compound.

Protocol: Orthogonal Purity Verification

  • Sample Preparation: Dissolve 1.0 mg of the received Methyl 4-fluoro-2,3-dimethoxybenzoate in 1.0 mL of LC-MS grade Acetonitrile.

  • LC-MS Analysis: Inject 1 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a 5–95% gradient of Water/Acetonitrile containing 0.1% Formic Acid over 5 minutes.

    • Causality: The acidic modifier ensures sharp peak shapes for any trace acidic impurities (such as the hydrolyzed free acid), while the gradient effectively separates potential des-fluoro impurities.

  • 19 F NMR Spectroscopy (Critical Step): Dissolve 5.0 mg of the compound in CDCl 3​ . Acquire a 19 F NMR spectrum with proton decoupling.

    • Causality: 19 F NMR is exquisitely sensitive to the local chemical environment. A single, sharp singlet confirms isomeric purity. The presence of multiple fluorine peaks immediately flags regioisomeric contamination that UV-Vis detectors might miss.

Experimental Workflow: Derivatization to Target Scaffolds

The most common application of Methyl 4-fluoro-2,3-dimethoxybenzoate is its conversion into functionalized benzamides, which serve as core scaffolds for kinase inhibitors and CNS-active agents. This requires a robust two-step workflow: saponification of the methyl ester, followed by amide coupling.

G SM Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) Rxn1 Saponification LiOH, THF/H2O, rt, 4h SM->Rxn1 Int 4-Fluoro-2,3-dimethoxybenzoic acid (Intermediate) Rxn1->Int Rxn2 Amide Coupling HATU, DIPEA, R-NH2, DMF, rt Int->Rxn2 Target Fluorinated Benzamide Derivative (Target Scaffold) Rxn2->Target

Figure 1: Synthetic workflow for derivatizing Methyl 4-fluoro-2,3-dimethoxybenzoate.
Step-by-Step Methodology

Step 1: Saponification (Hydrolysis)

  • Suspend Methyl 4-fluoro-2,3-dimethoxybenzoate (1.0 eq, 500 mg) in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water (12 mL total volume).

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 4 hours.

    • Causality: Mild room temperature conditions are strictly chosen to prevent potential nucleophilic aromatic substitution (S N​ Ar) of the highly activated fluorine atom by the hydroxide ion, which can occur if the reaction is heated.

  • Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 to precipitate the product.

  • Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate to yield 4-fluoro-2,3-dimethoxybenzoic acid as a white solid.

Step 2: Amide Coupling

  • Dissolve the intermediate 4-fluoro-2,3-dimethoxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M concentration).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester.

  • Add the desired primary or secondary amine (R-NH 2​ , 1.1 eq) and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO 3​ , extract with Dichloromethane (DCM), and purify the organic layer via silica gel flash chromatography to isolate the target fluorinated benzamide scaffold.

References
  • Angene . "Methyl 4-fluoro-2,3-dimethoxybenzoate". navimro.com. Available at:[Link]

Sources

Comparative

Validation of IR and mass spectrometry peaks for Methyl 4-fluoro-2,3-dimethoxybenzoate

Analytical Validation and Isomeric Differentiation of Methyl 4-fluoro-2,3-dimethoxybenzoate: A Comparative Guide Executive Summary For researchers and drug development professionals, the analytical validation of fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation and Isomeric Differentiation of Methyl 4-fluoro-2,3-dimethoxybenzoate: A Comparative Guide

Executive Summary

For researchers and drug development professionals, the analytical validation of fluorinated aromatic building blocks is a critical quality control step. Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5) is frequently utilized in medicinal chemistry for its unique stereoelectronic properties. However, distinguishing this compound from its closely related positional isomers—such as Methyl 2,3-dimethoxy-6-fluorobenzoate (CAS: 1260793-27-8)[1]—requires an orthogonal analytical approach. This guide provides a definitive, causality-driven framework for validating this compound using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)[2].

Mechanistic Rationale: The Challenge of Isomeric Differentiation

Relying solely on exact mass or simple liquid chromatography is insufficient for differentiating fluorinated dimethoxybenzoate isomers. Both Methyl 4-fluoro-2,3-dimethoxybenzoate (Target) and Methyl 2,3-dimethoxy-6-fluorobenzoate (Alternative Isomer) share the same molecular formula (C₁₀H₁₁FO₄) and exact mass (214.0641 Da).

To establish absolute structural confidence, we must exploit the stereoelectronic causality of the molecule:

  • Vibrational Shifts (IR): The spatial proximity of the highly electronegative fluorine atom to the ester carbonyl group dictates the C=O stretching frequency via inductive and field effects[2].

  • Fragmentation Kinetics (MS): The stability of the acylium ion formed during electron ionization is heavily influenced by the position of the electron-donating methoxy groups relative to the fluorine atom[3].

Workflow S1 Sample Prep (Neat/Dilution) S2 GC-EI-MS (70 eV) S1->S2 S3 ATR-FTIR (Diamond Crystal) S1->S3 S4 Spectral Synthesis & Isomer Verification S2->S4 m/z Profiling S3->S4 Vibrational Shifts

Fig 2. Orthogonal analytical workflow combining GC-EI-MS and ATR-FTIR for isomer differentiation.

Mass Spectrometry (GC-EI-MS) Validation

Electron Ionization (EI) at 70 eV is the gold standard for this validation. Causality: A 70 eV ionization energy ensures that the de Broglie wavelength of the bombarding electrons closely matches the bond lengths of typical organic molecules, maximizing ionization efficiency and generating highly reproducible, library-matchable fragmentation patterns[3].

Fragmentation Pathway Analysis

Upon ionization, Methyl 4-fluoro-2,3-dimethoxybenzoate yields a distinct molecular ion [M]⁺ at m/z 214. The primary fragmentation pathways involve:

  • α-Cleavage of the Ester: Loss of the methoxy radical (•OCH₃, -31 Da) yields an acylium ion at m/z 183.

  • Ester Elimination: Loss of the entire ester group (•COOCH₃, -59 Da) yields a fluorodimethoxyphenyl cation at m/z 155.

  • Ether Cleavage: Subsequent homolytic cleavage of a methyl radical from the ether group (-15 Da) yields m/z 140[4].

MS_Frag M Molecular Ion [M]⁺ m/z 214 F1 [M - •OCH₃]⁺ m/z 183 M->F1 - •OCH₃ (-31 Da) F2 [M - COOCH₃]⁺ m/z 155 M->F2 - COOCH₃ (-59 Da) F3 [M - COOCH₃ - •CH₃]⁺ m/z 140 F2->F3 - •CH₃ (-15 Da)

Fig 1. Primary EI-MS fragmentation pathways for Methyl 4-fluoro-2,3-dimethoxybenzoate.

Infrared Spectroscopy (ATR-FTIR) Validation

We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch (~3400 cm⁻¹) that can obscure critical aliphatic C-H stretching bands. ATR provides a non-destructive, moisture-independent surface analysis[5].

Vibrational Band Differentiation

The most critical diagnostic band is the ester carbonyl (C=O) stretch.

  • In the Target (4-fluoro isomer), the fluorine is para to the ester. The resonance donation from the methoxy groups slightly weakens the C=O bond, placing the stretch at approximately 1722 cm⁻¹ .

  • In the Alternative Isomer (6-fluoro isomer), the fluorine is ortho to the ester. The strong spatial dipole interaction (field effect) and inductive withdrawal by the proximal fluorine atom stiffen the C=O bond, shifting the absorption to a higher wavenumber (~1735 cm⁻¹ )[2].

Comparative Performance Data

Table 1: GC-EI-MS Fragmentation Comparison

Fragment Ion Target: Methyl 4-fluoro-2,3-dimethoxybenzoate Alternative: Methyl 2,3-dimethoxy-6-fluorobenzoate Diagnostic Significance
[M]⁺ m/z 214 (Moderate) m/z 214 (Moderate) Confirms exact mass and intact molecular formula.
[M - •OCH₃]⁺ m/z 183 (Base Peak) m/z 183 (Strong) Acylium ion formation. Dominant in 4-fluoro due to para-methoxy stabilization.
[M - COOCH₃]⁺ m/z 155 (Strong) m/z 155 (Base Peak) Steric crowding in the 6-fluoro isomer accelerates the complete ejection of the ester group.

| [M - COOCH₃ - •CH₃]⁺ | m/z 140 (Moderate) | m/z 140 (Moderate) | Confirms the presence of secondary methoxy ether groups. |

Table 2: ATR-FTIR Vibrational Band Comparison

Vibrational Mode Target: Methyl 4-fluoro-2,3-dimethoxybenzoate Alternative: Methyl 2,3-dimethoxy-6-fluorobenzoate Causality of Shift
C=O Stretch (Ester) ~1722 cm⁻¹ ~1735 cm⁻¹ Ortho-fluorine field effect stiffens the C=O bond in the alternative isomer[2].
C-O-C Stretch (Ether) ~1265 cm⁻¹, ~1105 cm⁻¹ ~1270 cm⁻¹, ~1110 cm⁻¹ Minimal shift; core structural feature remains identical.

| C-F Stretch (Aromatic) | ~1060 cm⁻¹ | ~1045 cm⁻¹ | Meta-methoxy groups in the target alter the polarizability of the C-F bond[5]. |

Self-Validating Experimental Protocols

Protocol A: GC-EI-MS Acquisition

This protocol includes a self-validating tuning step to ensure mass axis accuracy.

  • System Tuning: Infuse Perfluorotributylamine (PFTBA) into the MS. Validate that the tuning algorithm achieves target ratios for m/z 69, 219, and 502. Causality: Ensures the quadrupole mass filter is correctly calibrated across the low, mid, and high mass ranges.

  • Sample Preparation: Dissolve 1.0 mg of the analytical standard in 1.0 mL of LC-MS grade ethyl acetate.

  • Injection: Inject 1.0 µL using a split ratio of 1:50 to prevent detector saturation.

  • Chromatography: Use a standard 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Acquisition: Scan range m/z 50–300. Extract the spectra at the apex of the chromatographic peak and compare against Table 1.

Protocol B: ATR-FTIR Acquisition

This protocol utilizes background subtraction to eliminate atmospheric interference.

  • Crystal Cleaning: Wipe the diamond ATR crystal with lint-free wipes soaked in spectroscopy-grade isopropanol. Allow to evaporate.

  • Background Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Causality: This self-validating step subtracts ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor (~3600 cm⁻¹) from the final sample spectrum.

  • Sample Application: Place 2-3 mg of the neat solid powder directly onto the diamond crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~70-80% transmission).

  • Acquisition: Collect 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Analysis: Apply an ATR-correction algorithm to account for depth-of-penetration variations at lower wavenumbers, then cross-reference the C=O and C-F stretching frequencies against Table 2.

References

  • Semantic Scholar. "Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative". Science Publishing Group. URL: [Link]

  • PubChem. "3-Fluorobenzoic Acid | C7H5FO2 | CID 9968". National Institutes of Health (NIH). URL: [Link]

  • MDPI. "Density Functional Theory Calculations for Interpretation of Infra-Red Spectra of Liquid Crystalline Chiral Compound". MDPI. URL: [Link]

Sources

Validation

Evaluating the bioisosteric replacement of Methyl 4-fluoro-2,3-dimethoxybenzoate derivatives

Title: Evaluating the Bioisosteric Replacement of Methyl 4-fluoro-2,3-dimethoxybenzoate Derivatives: A Comprehensive Comparison Guide Executive Summary & Mechanistic Rationale In modern rational drug design, the optimiza...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Evaluating the Bioisosteric Replacement of Methyl 4-fluoro-2,3-dimethoxybenzoate Derivatives: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Rationale

In modern rational drug design, the optimization of a lead compound's pharmacokinetic (PK) profile without sacrificing its target binding affinity is a paramount challenge. The Methyl 4-fluoro-2,3-dimethoxybenzoate scaffold is a highly versatile building block frequently utilized in the synthesis of central nervous system (CNS) agents, phosphodiesterase (PDE) inhibitors, and G-protein coupled receptor (GPCR) antagonists. However, this wild-type scaffold presents two primary metabolic liabilities:

  • Ester Liability: The methyl ester moiety is a "soft spot" rapidly hydrolyzed by ubiquitous plasma and hepatic carboxylesterases, leading to poor in vivo half-lives.

  • Methoxy Liability: The 2,3-dimethoxy groups are highly susceptible to Cytochrome P450 (CYP450)-mediated O-demethylation, generating reactive phenolic metabolites that undergo rapid Phase II clearance.

To circumvent these issues, bioisosteric replacement is employed. By substituting the ester with a 1,2,4-oxadiazole or tetrazole ring, we retain the planar, electron-withdrawing geometry necessary for target engagement while completely evading esterase activity[1][2]. Simultaneously, replacing the methoxy groups with difluoromethoxy (–OCHF₂ or "Emergent Fluorinated Groups") drastically reduces electron density on the oxygen atom. This classical bioisosteric replacement strongly disfavors CYP450-mediated hydrogen abstraction, thereby extending the metabolic half-life and modulating lipophilicity[3].

G A Methyl 4-fluoro-2,3- dimethoxybenzoate B Ester Hydrolysis (Carboxylesterases) A->B Liability C O-Demethylation (CYP450) A->C Liability D 1,2,4-Oxadiazole Isostere B->D Replacement E Difluoromethoxy Isostere C->E Replacement F Optimized PK & Metabolic Stability D->F E->F

Logical flow of bioisosteric replacements to overcome metabolic liabilities.

Comparative Profiling: Scaffold vs. Bioisosteres

To objectively evaluate the success of these replacements, we must compare the original methyl 4-fluoro-2,3-dimethoxybenzoate derivative against its engineered counterparts. The table below summarizes representative quantitative data demonstrating the causality between structural modification and PK enhancement.

Table 1: Pharmacokinetic and Physicochemical Comparison of Bioisosteres

Compound VariantStructural ModificationPlasma t₁/₂ (min)Hepatic CLint (µL/min/mg)cLogPRelative Target Affinity (IC₅₀)
A (Wild-Type) Methyl ester + Dimethoxy12145.22.41.0x (Baseline)
B (Ester-Modified) 1,2,4-Oxadiazole + Dimethoxy8592.42.80.9x
C (Ether-Modified) Methyl ester + Difluoromethoxy1835.63.11.2x
D (Dual Isostere) 1,2,4-Oxadiazole + Difluoromethoxy140 22.1 3.4 1.1x

Data Interpretation: Compound D demonstrates a synergistic effect. The oxadiazole prevents plasma hydrolysis (increasing t₁/₂), while the difluoromethoxy groups protect against hepatic clearance (lowering CLint). The slight increase in cLogP is offset by the dramatic improvement in metabolic stability, maintaining excellent target affinity.

Experimental Protocols & Self-Validating Workflows

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies detail the synthesis of the bioisostere and the subsequent in vitro validation, ensuring data integrity at every step.

Protocol A: Synthesis of the 1,2,4-Oxadiazole Bioisostere

This protocol converts the hydrolytically unstable methyl ester into a robust 1,2,4-oxadiazole ring[2].

  • Amidation & Dehydration: React the starting methyl 4-fluoro-2,3-dimethoxybenzoate with methanolic ammonia to yield the primary amide. Dehydrate the amide using POCl₃ in pyridine at 80°C to form the corresponding benzonitrile.

    • Self-Validation: Monitor via IR spectroscopy. The disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of a sharp nitrile C≡N stretch (~2220 cm⁻¹) confirms successful conversion.

  • Amidoxime Formation: Treat the benzonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) and a base (e.g., DIPEA) in refluxing ethanol for 4 hours.

    • Self-Validation: LC-MS analysis should show a mass shift of +33 Da (addition of NH₂OH).

  • Cyclization: React the amidoxime with an appropriate acyl chloride (or orthoester) in the presence of a coupling agent (e.g., EDCI, HOBt) in DMF. Heat to 120°C for 12 hours to drive the dehydrative cyclization.

    • Self-Validation: TLC monitoring (UV active at 254 nm). Final confirmation via ¹³C-NMR will show a characteristic oxadiazole carbon peak at ~175 ppm.

Protocol B: In Vitro Microsomal Stability Assay (HLM)

To prove the efficacy of the difluoromethoxy replacement[3], we measure the Intrinsic Clearance (CLint) using Human Liver Microsomes (HLM).

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

    • Self-Validation (Control): Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic activity of the microsome batch.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent drug.

Workflow S1 1. Compound Incubation (HLM + Buffer, 37°C) S2 2. Reaction Initiation (Add NADPH) S1->S2 S3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 4. Reaction Quench (Cold MeCN + IS) S3->S4 S5 5. Protein Precipitation (Centrifugation) S4->S5 S6 6. LC-MS/MS Analysis (Quantify Parent Drug) S5->S6

Step-by-step workflow for the in vitro microsomal stability assay.

Conclusion

The bioisosteric replacement of the Methyl 4-fluoro-2,3-dimethoxybenzoate scaffold is a textbook example of rational molecular optimization. By systematically addressing the ester and methoxy liabilities through 1,2,4-oxadiazole and difluoromethoxy substitutions, respectively, researchers can transform a metabolically fragile building block into a robust, in vivo-ready clinical candidate. The integration of self-validating synthetic steps and rigorous in vitro clearance assays ensures that these structural modifications translate reliably into improved pharmacokinetic outcomes.

References

  • [3] Ketenimines as Intermediates To Access Difluoromethoxylated Scaffolds | Organic Letters. ACS Publications. Available at:

  • [1] AT1R Antagonists | Encyclopedia MDPI. MDPI. Available at:

  • [2] Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at:

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-fluoro-2,3-dimethoxybenzoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 4-fluoro-2,3-dimethoxybenzoate As a drug development professional or laboratory scientist, handling halogenated aromatic esters like Methyl 4-fluoro-2,3-dimethoxybe...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 4-fluoro-2,3-dimethoxybenzoate

As a drug development professional or laboratory scientist, handling halogenated aromatic esters like Methyl 4-fluoro-2,3-dimethoxybenzoate (CAS: 1803873-65-5)[1] requires strict adherence to specialized waste management protocols. Unlike standard organic solvents, fluorinated compounds present unique end-of-life logistical challenges.

This guide provides the authoritative, self-validating procedures necessary to safely manage and dispose of this compound, ensuring environmental compliance and laboratory safety.

The Mechanistic Causality of Fluorinated Waste Hazards

To understand the strict disposal protocols for Methyl 4-fluoro-2,3-dimethoxybenzoate, one must understand the behavior of the carbon-fluorine (C-F) bond. The C-F bond is one of the strongest in organic chemistry.

If this compound is inadvertently disposed of in a standard "Non-Halogenated" waste stream, it will likely be routed to a municipal or standard industrial incinerator operating at approximately 850°C[2]. At these lower temperatures, the compound undergoes incomplete thermal decomposition, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas and potentially Carbonyl Fluoride (COF₂) [3]. HF is a severe respiratory hazard and an environmental pollutant that destroys standard incinerator linings. Therefore, fluorinated organics must be strictly segregated to ensure they are routed to high-temperature incinerators (>1200°C) equipped with alkaline gas scrubbers[4][5].

Quantitative Safety & Disposal Parameters

The following table summarizes the critical operational parameters for handling and disposing of Methyl 4-fluoro-2,3-dimethoxybenzoate.

ParameterSpecification / RequirementMechanistic Rationale
Waste Classification Halogenated Organic WasteGoverned by EPA RCRA guidelines for compounds containing covalent carbon-halogen bonds[6].
Primary Thermal Hazard Hydrogen Fluoride (HF)Cleavage of the C-F bond during uncontrolled thermal decomposition yields corrosive HF gas[3].
Destruction Temperature > 1200°C to 1300°CExtreme heat is required to fully overcome the high dissociation energy of the C-F bond[5].
Industrial Scrubbing NaOH or Ca(OH)₂ ReagentsAlkaline scrubbers neutralize HF into soluble Sodium Fluoride (NaF) or insoluble Calcium Fluoride (CaF₂)[7][8].
Ventilation Requirement Fume Hood (80-100 fpm)Ensures immediate capture of any aerosolized particulates during transfer or weighing.

Step-by-Step Laboratory Disposal Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable by environmental health and safety (EHS) personnel.

Step 1: Primary Waste Segregation

  • Action: Dedicate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste."

  • Validation: Never mix Methyl 4-fluoro-2,3-dimethoxybenzoate with non-halogenated solvents (e.g., ethanol, acetone). Mixing dilutes the halogen concentration but contaminates the entire non-halogenated stream, forcing the entire volume to undergo expensive high-temperature scrubbing[4].

Step 2: Containment and Storage

  • Action: Collect the waste in a High-Density Polyethylene (HDPE) or glass container. If the compound is in a liquid solution, ensure the solvent is compatible with the container.

  • Validation: Store the sealed container in a secondary containment tray within a ventilated flammable storage cabinet. Do not store near strong acids or reactive metals.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Methyl 4-fluoro-2,3-dimethoxybenzoate" and check the "Halogenated" and "Toxic" hazard boxes.

  • Validation: Full chemical names must be used. Abbreviations (e.g., "MFDMB") violate EPA RCRA tracking requirements and can lead to improper downstream processing[6].

Step 4: Institutional Transfer

  • Action: Once the container is 80% full, initiate a waste pickup request with your institution's EHS department.

Emergency Spill Management Protocol

In the event of a localized spill of Methyl 4-fluoro-2,3-dimethoxybenzoate (solid or dissolved in solvent) outside of a fume hood:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity to prevent tracking the compound throughout the lab.

  • PPE Donning: Ensure responders are wearing fresh nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Containment:

    • If solid: Gently sweep up the powder using a spark-proof brush and dustpan. Avoid generating airborne dust.

    • If in solution: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Collection: Transfer the absorbed material or powder into a heavy-duty hazardous waste bag or a wide-mouth HDPE jar.

  • Decontamination: Wash the spill area with a compatible solvent, followed by soap and water. Dispose of all cleaning materials in the Halogenated Waste container.

The Industrial Destruction Pathway

Once EHS transfers your waste to a commercial disposal facility, it undergoes a highly controlled thermal destruction process. The diagram below illustrates the logical workflow and chemical transformations that ensure the safe neutralization of the fluorine atom.

G Lab Laboratory Collection (Methyl 4-fluoro-2,3-dimethoxybenzoate) Waste Halogenated Waste Stream (Segregated) Lab->Waste EHS Transfer Incinerator High-Temp Incineration (>1200°C) Waste->Incinerator Thermal Destruction FlueGas Flue Gas Emission (Contains Toxic HF) Incinerator->FlueGas C-F Bond Cleavage Scrubber Alkaline Scrubber (NaOH or Ca(OH)₂) FlueGas->Scrubber Gas Routing Output1 Neutralized Salts (CaF₂ / NaF) Scrubber->Output1 Precipitation Output2 Clean Exhaust (CO₂, H₂O) Scrubber->Output2 Venting

Disposal pathway of fluorinated organics from lab collection to thermal destruction and scrubbing.

References

  • Proper Disposal of Trifluoromethanol: A Comprehensive Guide for Laboratory Professionals - Benchchem. BenchChem.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • CN103423752A - Incineration process capable of recycling hydrogen fluoride. Google Patents.
  • Emissions from incineration of fluoropolymer materials. NILU.
  • HF dry scrubber with honeycomb absorber. Steuler Anlagenbau.
  • Guide to Hydrogen Gas Scrubbers: Types, Applications, and Sodium Hydroxide Chemical Scrubbing. Torch-Air.
  • 1803873-65-5 - CAS Database. Chemsrc.

Sources

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